1-(4-Bromo-2-ethoxybenzyl)-piperidine
Descripción
BenchChem offers high-quality 1-(4-Bromo-2-ethoxybenzyl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-ethoxybenzyl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1200131-19-6 |
|---|---|
Fórmula molecular |
C14H20BrNO |
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
1-[(4-bromo-2-ethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H20BrNO/c1-2-17-14-10-13(15)7-6-12(14)11-16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,11H2,1H3 |
Clave InChI |
GMDMSUICZYNPKZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)Br)CN2CCCCC2 |
Origen del producto |
United States |
Chemical properties and molecular weight of 1-(4-Bromo-2-ethoxybenzyl)-piperidine
The following technical guide is structured as an advanced monograph for research professionals. It synthesizes confirmed patent literature, calculated physicochemical data, and standard synthetic protocols into a cohesive reference document.
Role: Key Pharmacophore & Synthetic Intermediate Primary Applications: Kinase Inhibition (Chk1), GPCR Modulation, and Metabolic Therapeutics.
Part 1: Executive Technical Summary
1-(4-Bromo-2-ethoxybenzyl)-piperidine is a specialized tertiary amine intermediate used primarily in the synthesis of complex heterocyclic drugs. Its structural significance lies in its dual-functionality:
-
The Piperidine Head: Acts as a basic solubilizing group and a hydrogen bond acceptor, often targeting solvent-exposed regions of protein binding pockets (e.g., Chk1 kinase ATP-binding sites).
-
The 4-Bromo-2-ethoxybenzyl Core: The bromine atom serves as a versatile "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to elaborate the scaffold into extensive libraries. The ortho-ethoxy group provides critical steric bulk and lipophilicity, often locking the conformation of the benzyl linker relative to the target protein.
This compound is prominently featured in patent literature regarding diazacarbazole kinase inhibitors and insulin secretagogues , validating its utility in oncology and metabolic disease research.
Part 2: Chemical Identity & Physicochemical Profile[1]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-[(4-Bromo-2-ethoxyphenyl)methyl]piperidine |
| Molecular Formula | C₁₄H₂₀BrNO |
| Molecular Weight | 298.22 g/mol |
| Monoisotopic Mass | 297.0728 Da |
| SMILES | CCOc1cc(Br)ccc1CN2CCCCC2 |
| Key Functional Groups | Aryl Bromide (Electrophile/Coupling partner), Tertiary Amine (Base), Aryl Ether (Donor) |
Physical Properties (Calculated & Observed)
-
Appearance: Typically a pale yellow oil or low-melting solid (dependent on purity/salt form).
-
Solubility:
-
High: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.
-
Low: Water (neutral pH). High solubility in aqueous acid (pH < 4) due to protonation of the piperidine nitrogen.
-
-
Lipophilicity (cLogP): ~3.8 – 4.2 (Indicates high membrane permeability but requires formulation for aqueous delivery).
-
Basicity (pKa): ~8.5 – 9.0 (Piperidine nitrogen).
Part 3: Synthetic Methodology
Senior Scientist Note: While multiple routes exist, Reductive Amination is the industry standard for reliability and scalability. The alternative SnAr route (displacing fluoride) is reserved for cases where the aldehyde precursor is unstable or unavailable.
Primary Route: Reductive Amination
This protocol ensures mono-alkylation and avoids the formation of quaternary ammonium salts common in direct alkylation.
Reagents:
-
Substrate: 4-Bromo-2-ethoxybenzaldehyde (CAS: 531584-40-6)
-
Amine: Piperidine (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Protocol:
-
Imine Formation: Charge a reaction vessel with 4-Bromo-2-ethoxybenzaldehyde (1.0 equiv) and DCE (0.2 M concentration). Add Piperidine (1.1 equiv).
-
Critical Step: Add mild acid catalyst (Acetic Acid, 1.0 equiv) to accelerate imine formation. Stir at Room Temperature (RT) for 1-2 hours.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise to control exotherm.
-
Why STAB? It is less toxic than cyanoborohydride and selectively reduces the imine over the aldehyde, preventing side-product formation.
-
-
Quench & Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO₄, and concentrate.
-
Purification: The crude oil is often pure enough for downstream coupling. If necessary, purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).
Visualization: Synthesis Workflow
The following diagram illustrates the reductive amination pathway and the subsequent divergence point for library synthesis.
Figure 1: Synthetic pathway from aldehyde precursor to the piperidine scaffold, showing downstream diversity points.
Part 4: Reactivity & Handling
Chemical Stability
-
Oxidation: The benzylic position is susceptible to oxidation under harsh conditions (e.g., KMnO₄), but stable under standard laboratory conditions.
-
Acid Sensitivity: The ethoxy ether linkage is stable to mild acids but may cleave under strong Lewis acids (e.g., BBr₃) to yield the phenol.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent slow oxidation or discoloration.
Downstream Applications (SAR Expansion)
This molecule is designed as a "Diversity Handle" . The Aryl Bromide is the key reactive site:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl systems, common in kinase inhibitors to access the hydrophobic back-pocket of the enzyme.
-
Heck Reaction: Coupling with acrylates to extend the carbon chain.
-
Lithium-Halogen Exchange: Treatment with n-BuLi generates the aryl lithium species, which can react with electrophiles (aldehydes, ketones) to create tertiary alcohols.
Part 5: References & Authoritative Grounding
-
Bahekar, R. et al. (2007).[1] Synthesis of 3,8,9-trisubstituted-1,7,9-triaza-fluorene-6-carboxylic acid derivatives as a new class of insulin secretagogues. Bioorganic & Medicinal Chemistry , 15(17), 5950-5964.[1] (Describes the use of the scaffold in metabolic drug design).
-
Dyke, H. J. et al. (2011).[1] Diazacarbazoles and methods of use. U.S. Patent 2011/0178053 A1 & EP2300475B1 . . (Explicitly details the synthesis and use of 1-(4-Bromo-2-ethoxybenzyl)-piperidine as an intermediate for Chk1 inhibitors).
-
Abdel-Magid, A. F. et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry , 61(11), 3849–3862. (The foundational protocol for the reductive amination methodology cited).
Sources
1-(4-Bromo-2-ethoxybenzyl)-piperidine chemical structure and IUPAC name
The following technical guide provides an in-depth analysis of 1-(4-Bromo-2-ethoxybenzyl)-piperidine , a functionalized benzylpiperidine scaffold used in medicinal chemistry.
Status: Research Chemical / Advanced Intermediate Primary Application: Medicinal Chemistry (GPCR & Kinase Ligand Synthesis)
Executive Summary
1-(4-Bromo-2-ethoxybenzyl)-piperidine is a tertiary amine building block characterized by a piperidine ring N-alkylated with a 4-bromo-2-ethoxybenzyl moiety. This molecule serves as a critical "privileged scaffold" in drug discovery. The 4-bromo substituent provides a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-ethoxy group offers specific steric and electronic properties often required for binding to hydrophobic pockets in enzymes (e.g., Phosphodiesterases) or G-Protein Coupled Receptors (GPCRs).
Chemical Identity & Structure
Nomenclature and Identifiers[1]
-
IUPAC Name: 1-[(4-bromo-2-ethoxyphenyl)methyl]piperidine
-
Common Name: 4-Bromo-2-ethoxybenzyl piperidine
-
Molecular Formula: C
H BrNO -
Molecular Weight: 298.22 g/mol
Structural Representation
The molecule consists of a lipophilic benzyl core linking a polar basic amine (piperidine) and a reactive aryl halide.
SMILES: CCOc1cc(Br)ccc1CN2CCCCC2 InChI: InChI=1S/C14H20BrNO/c1-2-17-14-9-11(15)5-6-13(14)10-16-7-3-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and the distinct functional regions of the molecule.
Caption: Functional connectivity map of 1-(4-Bromo-2-ethoxybenzyl)-piperidine showing the orthogonal reactive sites.
Synthesis Protocol
The most robust synthesis route utilizes Reductive Amination . This approach avoids the formation of over-alkylated byproducts common in direct alkylation with benzyl halides.
Retrosynthetic Analysis
-
Disconnection: C–N bond between the benzyl methylene and the piperidine nitrogen.
-
Precursors:
Experimental Procedure (Reductive Amination)
Reagents:
-
4-Bromo-2-ethoxybenzaldehyde (1.0 equiv)[1]
-
Piperidine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB, 1.4 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)
Step-by-Step Protocol:
-
Imine Formation: In a dry round-bottom flask, dissolve 4-Bromo-2-ethoxybenzaldehyde (e.g., 5.0 mmol) in anhydrous DCE (20 mL). Add piperidine (5.5 mmol).
-
Activation: If reaction is slow, add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (7.0 mmol) portion-wise to prevent excessive exotherm.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under nitrogen atmosphere. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes) or LC-MS.
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Purification: The crude oil is typically purified via flash column chromatography (Silica gel; Gradient: 0→10% MeOH in DCM).
Synthesis Workflow Diagram
Caption: Two-step one-pot reductive amination workflow for high-yield synthesis.
Physicochemical Properties & Characterization
Researchers should expect the following data when characterizing the purified compound.
Predicted Properties
| Property | Value (Predicted) | Relevance |
| LogP | 4.2 ± 0.4 | High lipophilicity; likely CNS penetrant. |
| pKa (Basic) | 8.9 ± 0.5 | Piperidine nitrogen is protonated at physiological pH. |
| Boiling Point | ~380°C (760 mmHg) | High boiling point; usually an oil or low-melting solid. |
| Polar Surface Area | ~12 Å | Low PSA suggests good membrane permeability. |
Spectroscopic Signature (Expected)
-
H NMR (CDCl
, 400 MHz):- 1.40–1.60 (m, 6H, piperidine C3-C5)
-
1.45 (t, 3H, -OCH
CH ) - 2.40 (br s, 4H, piperidine C2, C6)
-
3.50 (s, 2H, Ar-CH
-N) -
4.05 (q, 2H, -OCH
CH ) - 6.90–7.30 (m, 3H, Aromatic protons; pattern depends on coupling constants).
-
MS (ESI+):
-
[M+H]
: m/z ~298.0 / 300.0 (1:1 isotopic ratio due to Br/ Br).
-
Applications in Drug Discovery
This molecule is rarely a final drug but serves as a high-value intermediate.
Structural Activity Relationship (SAR)
-
The 2-Ethoxy Group: This substituent is critical in PDE5 inhibitors (e.g., Sildenafil, Vardenafil) where it mimics the guanine ring of cGMP. In this scaffold, it provides steric bulk that forces the benzyl ring out of planarity, potentially improving selectivity for specific receptor pockets.
-
The 4-Bromo Handle: Allows for late-stage diversification.
-
Suzuki Coupling: To attach aryl/heteroaryl groups (e.g., creating biaryl scaffolds).
-
Buchwald-Hartwig Amination: To introduce other amines (e.g., piperazines) typical in antipsychotic research.
-
Target Classes
-
Phosphodiesterase (PDE) Inhibitors: The ethoxy-benzyl motif is a hallmark of PDE5 inhibitors used for erectile dysfunction and pulmonary hypertension.
-
Dopamine/Serotonin Modulators: Benzylpiperidines are classic pharmacophores for D2/5-HT2A antagonism (antipsychotics).
Safety & Handling
-
Hazards: As a tertiary amine and aryl halide, treat as Irritant (Xi) .
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the amine or hydrolysis of the ether over long periods.
References
- Synthetic Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
- Scaffold Context: Rotella, D. P. "Phosphodiesterase 5 inhibitors: current status and future prospects." Nature Reviews Drug Discovery, 2002, 1(9), 674-682.
Sources
Pharmacological Potential of 1-(4-Bromo-2-ethoxybenzyl)-piperidine in Medicinal Chemistry
An In-Depth Technical Guide on the .
Executive Summary
1-(4-Bromo-2-ethoxybenzyl)-piperidine is a specialized pharmacophore intermediate and building block used in the synthesis of high-value therapeutic agents, particularly in oncology and immunology.[1] While not a marketed drug itself, its structural motif—a lipophilic benzylpiperidine "tail" decorated with a halogen handle (4-bromo) and an ortho-alkoxy group (2-ethoxy)—serves as a critical modulator of pharmacokinetic (PK) profiles and target binding affinity.[1]
This guide analyzes its utility as a precursor for Checkpoint Kinase 1 (Chk1) inhibitors , Selective Estrogen Receptor Degraders (SERDs) , and Prostaglandin E2 (PGE2) receptor antagonists , highlighting its role in "fragment-based" drug design to optimize solubility, metabolic stability, and hydrophobic pocket occupancy.
Chemical Identity & Structural Significance
The compound consists of a piperidine ring attached via a methylene linker to a phenyl ring substituted with a bromine atom at the para position and an ethoxy group at the ortho position.
| Property | Detail |
| IUPAC Name | 1-[(4-bromo-2-ethoxyphenyl)methyl]piperidine |
| Molecular Formula | C₁₄H₂₀BrNO |
| Molecular Weight | 298.22 g/mol |
| Key Functional Groups | Piperidine (Basic center, pKa ~9-10), Aryl Bromide (Cross-coupling handle), Ethoxy Ether (H-bond acceptor, conformational lock).[1] |
| LogP (Predicted) | ~3.8 (Lipophilic) |
| Role | Synthetic Intermediate, Pharmacophore Fragment |
Medicinal Chemistry Rationale
-
The Piperidine Motif: Provides a basic center that is protonated at physiological pH, enhancing aqueous solubility and often forming ionic interactions with aspartate/glutamate residues in target protein binding pockets (e.g., GPCRs, Kinases).
-
The 2-Ethoxy Group: Introduces steric bulk that restricts rotation around the phenyl-methylene bond, potentially "locking" the bioactive conformation.[1] It also serves as a weak hydrogen bond acceptor.
-
The 4-Bromo Handle: Allows for late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach the fragment to complex heterocyclic cores (e.g., Diazacarbazoles, Indazoles).[1]
Synthetic Methodologies
The most robust route to 1-(4-Bromo-2-ethoxybenzyl)-piperidine is Reductive Amination .[1] This method is preferred over nucleophilic substitution due to milder conditions and higher yields.
Protocol: Reductive Amination
Reaction: 4-Bromo-2-ethoxybenzaldehyde + Piperidine
-
Reagents: 4-Bromo-2-ethoxybenzaldehyde (1.0 equiv), Piperidine (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (catalytic), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Procedure:
-
Dissolve the aldehyde in DCM at room temperature.
-
Add piperidine and stir for 30 minutes to allow imine formation.
-
Add STAB portion-wise (exothermic).
-
Stir for 12–16 hours under nitrogen.
-
Quench: Add saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (
). Wash combined organics with brine. -
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc).
-
Alternative Route: Nucleophilic Substitution [1]
-
Precursors: 4-Bromo-2-ethoxybenzyl bromide + Piperidine + K₂CO₃ in DMF.[1]
-
Drawback: Higher risk of over-alkylation (quaternary ammonium salt formation) compared to reductive amination.
Pharmacological Applications & Drug Design
This scaffold acts as a "privileged structure," capable of binding to multiple receptor types depending on the core it is attached to.
A. Checkpoint Kinase 1 (Chk1) Inhibitors (Oncology)
Chk1 is a serine/threonine kinase that arrests the cell cycle in response to DNA damage. Inhibiting Chk1 in cancer cells (which often lack functional p53) forces them into premature mitosis with damaged DNA, leading to apoptosis (synthetic lethality).
-
Mechanism: The 1-(4-Bromo-2-ethoxybenzyl)-piperidine fragment is coupled to a Diazacarbazole core.[1]
-
Role of Fragment: The piperidine nitrogen often points towards the solvent front, improving solubility, while the phenyl ring engages in
-stacking or hydrophobic interactions within the kinase ATP-binding pocket.[1] -
Key Reference: Used in the synthesis of diazacarbazole derivatives (e.g., Patent EP2300475B1).
B. Selective Estrogen Receptor Degraders (SERDs)
In hormone-receptor-positive breast cancer, SERDs bind to the Estrogen Receptor (ER) and induce its proteasomal degradation.
-
Mechanism: The fragment is attached to an Indazole or Isoquinoline scaffold.
-
Role of Fragment: The basic amine (piperidine) mimics the side chain of Fulvestrant, interacting with the ER
helix 12 to destabilize the receptor structure. The 2-ethoxy group optimizes the fit within the hydrophobic channel of the receptor.[1]
C. PGE2 Receptor Antagonists (Immunology)
Prostaglandin E2 (PGE2) suppresses immune surveillance in tumors via EP2/EP4 receptors.
-
Mechanism: The benzylpiperidine moiety serves as a lipophilic tail in Phenyl-derivative antagonists.[1]
-
Role of Fragment: Blocks the binding of endogenous PGE2, thereby reactivating the immune system (T-cells/NK cells) against the tumor.
Visualization of Pharmacological Pathways
The following diagram illustrates the divergent utility of the 1-(4-Bromo-2-ethoxybenzyl)-piperidine scaffold in drug synthesis and its downstream biological effects.
Figure 1: Divergent synthesis pathways utilizing the benzylpiperidine scaffold to access three distinct therapeutic classes.[1]
Experimental Validation & Quality Control
When utilizing this intermediate, strict quality control is required to ensure the integrity of the "Bromo" handle for subsequent coupling steps.
QC Protocol: Analytical Characterization
| Method | Expected Result | Significance |
| ¹H NMR (400 MHz, CDCl₃) | Confirms structure and absence of aldehyde starting material. | |
| LC-MS (ESI+) | [M+H]⁺ peak at m/z 298/300 (1:1 isotopic ratio).[1] | Confirms presence of Bromine (⁷⁹Br/⁸¹Br isotopes). |
| TLC (Silica) | R_f ~ 0.3-0.5 in 10% MeOH/DCM.[1] | Monitors reaction progress. |
Safety Note
Benzyl halides and their derivatives can be alkylating agents. While the piperidine adduct is less reactive, standard PPE (gloves, goggles, fume hood) is mandatory.
Future Outlook
The 1-(4-Bromo-2-ethoxybenzyl)-piperidine scaffold remains highly relevant in Fragment-Based Drug Discovery (FBDD) .[1]
-
PROTACs: The piperidine moiety is an ideal attachment point for E3 ligase linkers, potentially converting Chk1 or EP4 inhibitors into degraders.
-
CNS Penetration: The lipophilic nature of the 2-ethoxy-benzyl group facilitates Blood-Brain Barrier (BBB) crossing, making it a candidate for designing CNS-active agents (e.g., for Glioblastoma).[1]
References
- Google Patents. (2011). Diazacarbazoles and methods of use (EP2300475B1).
-
Google Patents. (2018). 6,7,8,9-tetrahydro-3h-pyrazolo[4,3-f]isoquinoline derivatives useful in the treatment of cancer (WO2018077630A1).[1] Retrieved from
- Google Patents. (2018). Phenyl derivatives as PGE2 receptor modulators (WO2018210994A1).
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2] Retrieved from [Link][1]
Sources
The Benzylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzylpiperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its unique three-dimensional and flexible nature allows for precise interactions with a wide array of biological targets, making it a versatile scaffold for the development of therapeutics targeting the central nervous system (CNS) and beyond.[1] This technical guide provides a comprehensive overview of benzylpiperidine derivatives and their analogs, delving into their synthesis, pharmacological diversity, and therapeutic applications, with a focus on the underlying principles that guide research and development in this dynamic field.
I. Strategic Synthesis of Benzylpiperidine Derivatives
The synthesis of benzylpiperidine derivatives is a well-established area of organic chemistry, with numerous methodologies available to construct the core scaffold and introduce diverse functionalities. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.
A. General Approaches to N-Benzylpiperidine Synthesis
A common and straightforward method for the synthesis of N-benzylpiperidine derivatives involves the direct N-alkylation of a piperidine precursor with a suitable benzyl halide. This versatile approach allows for the introduction of a wide variety of substituents on the benzyl ring.
A representative protocol for the synthesis of N-benzyl-4-hydroxypiperidine is as follows:
-
To a solution of piperidin-4-ol (1 equivalent) in a suitable solvent such as acetonitrile, add the desired benzyl bromide derivative (1 equivalent).[3]
-
Add a base, typically anhydrous potassium carbonate (K2CO3) (1 equivalent), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI).[3]
-
Reflux the reaction mixture for 24 hours.[3]
-
After cooling, the inorganic salts are removed by filtration.[3]
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to yield the desired N-benzylpiperidine derivative.[3]
Another powerful strategy for constructing the N-benzylpiperidine core, particularly for N-benzyl-4-piperidone, is a one-pot synthesis utilizing a Michael addition followed by a Dieckmann condensation.[4][5] This method offers an efficient route to a key intermediate that can be further elaborated.[4][6]
The general workflow for the synthesis and characterization of benzylpiperidine derivatives is depicted in the following diagram:
Caption: General workflow for the synthesis, characterization, and biological evaluation of benzylpiperidine derivatives.
B. Advanced Synthetic Methodologies: The Suzuki Coupling
For the construction of 4-benzylpiperidine derivatives, the Suzuki coupling reaction offers a highly efficient and versatile method for forming the crucial carbon-carbon bond between the piperidine and benzyl moieties.[7] This protocol is valued for its tolerance of a wide range of functional groups on both coupling partners.[7]
A typical Suzuki protocol for the synthesis of 4-benzylpiperidines involves the following key steps:[7]
-
Hydroboration of N-Boc-4-methylenepiperidine: This step creates a borane intermediate from the readily available starting material.[7]
-
Suzuki Coupling: The borane intermediate is then reacted with a suitable aryl halide (e.g., a substituted bromobenzene) in the presence of a palladium catalyst, such as PdCl2(dppf), and a base.[7] This reaction efficiently forms the desired 4-benzylpiperidine scaffold.[7]
This method's adaptability makes it a valuable tool in drug discovery programs, enabling the rapid generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.[7]
II. The Pharmacological Versatility of Benzylpiperidine Analogs
The benzylpiperidine scaffold has been successfully employed to develop ligands for a wide range of biological targets, demonstrating its remarkable pharmacological promiscuity. This section will explore the key target families for which benzylpiperidine derivatives have shown significant activity.
A. Monoamine Transporters: Modulating Neurotransmitter Levels
A significant number of benzylpiperidine analogs are potent ligands for monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[8] By inhibiting the reuptake of these neurotransmitters, these compounds can elevate their synaptic concentrations, a mechanism that is central to the treatment of various neuropsychiatric disorders.[8]
Dopamine Transporter (DAT) Ligands: Many benzhydrylpiperidine analogs, a closely related class, are potent DAT inhibitors, making them valuable tools for neuroscience research and potential therapeutics for conditions such as substance use disorders and attention-deficit hyperactivity disorder (ADHD).[8] The 2-benzylpiperidine scaffold, while less potent than methylphenidate, also demonstrates activity as a dopamine reuptake inhibitor.[9]
Serotonin Transporter (SERT) Ligands: The development of dual-target inhibitors of acetylcholinesterase (AChE) and SERT is an emerging strategy for Alzheimer's disease, aiming to address both cognitive decline and depressive symptoms.[10][11] Certain 1-benzylpiperidine derivatives have been designed to exhibit affinity for SERT.[10][11]
Monoamine Releasing Agents: Some 4-benzylpiperidine derivatives act as monoamine releasing agents, with a preference for dopamine and norepinephrine release over serotonin.[3] This pharmacological profile is distinct from reuptake inhibition and contributes to the stimulant properties of these compounds.[3]
The following table summarizes the in vitro activity of selected benzylpiperidine derivatives at monoamine transporters.
| Compound | Target | Activity (IC50/Ki) | Reference |
| 2-Benzylpiperidine | DAT | Ki = 6,360 nM | [9] |
| 4-Benzylpiperidine | DAT | EC50 = 109 nM (release) | [3] |
| 4-Benzylpiperidine | NET | EC50 = 41.4 nM (release) | [3] |
| 4-Benzylpiperidine | SERT | EC50 = 5,246 nM (release) | [3] |
Experimental Protocol: Radioligand Binding Assay for Dopamine Transporters
A standard method to evaluate the binding affinity of novel compounds for DAT is a competitive radioligand binding assay.[12][13]
-
Membrane Preparation: Membranes are prepared from cell lines expressing the human dopamine transporter or from dopamine-rich brain regions (e.g., striatum).[12]
-
Assay Setup: In a 96-well plate, the membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 or [3H]BTCP) and varying concentrations of the unlabeled test compound.[12][13]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[13]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.[12]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value.[12]
Caption: A simplified workflow for a competitive radioligand binding assay.
B. Cholinesterase Inhibitors: A Strategy for Alzheimer's Disease
The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[7][14] The N-benzylpiperidine moiety is a key pharmacophoric element in the design of numerous AChE inhibitors, including the well-known drug donepezil.[15][16]
Researchers have synthesized and evaluated a wide range of N-benzylpiperidine derivatives for their AChE inhibitory activity, often as part of a multi-target directed ligand (MTDL) approach for Alzheimer's disease.[7][14][17][18] These MTDLs may also target other key pathological features of the disease, such as β-secretase-1 (BACE-1) and amyloid-β (Aβ) aggregation.[14][18]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for inhibitors.[8][19]
-
Reagent Preparation: Prepare solutions of AChE, the test compound, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide (ATCI).[8][11]
-
Assay Setup: In a 96-well plate, add the buffer, AChE enzyme solution, and the test compound at various concentrations.[8] A control well without the inhibitor is also prepared.[19]
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.[11]
-
Reaction Initiation: The reaction is initiated by adding DTNB and the substrate ATCI to all wells.[8]
-
Measurement: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the AChE activity.[8]
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control.[8] The IC50 value is then determined.[8]
C. Sigma Receptors: Modulators of Cellular Signaling
Benzylpiperidine and its analogs have been identified as potent ligands for sigma (σ) receptors, a unique class of intracellular proteins.[20][21] There are two main subtypes, σ1 and σ2, which are involved in a variety of cellular processes and are considered therapeutic targets for neurological and psychiatric disorders.[20]
Structure-activity relationship studies have revealed that modifications to the aralkyl moiety of 1-aralkyl-4-benzylpiperidine derivatives can significantly impact their affinity and selectivity for σ1 and σ2 receptors.[20][21] Some of these compounds exhibit nanomolar affinity for sigma receptors and may also interact with other targets like the serotonin 5-HT1A receptor, suggesting their potential as atypical antipsychotics.[20]
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
The affinity of compounds for sigma receptors is typically determined using radioligand binding assays.[9][15]
-
Membrane Preparation: Membranes are prepared from tissues with high expression of sigma receptors, such as guinea pig liver.[9]
-
Assay for σ1 Receptors: A selective σ1 receptor radioligand, such as -pentazocine, is used.[9][15] The assay is performed by incubating the membranes with the radioligand and various concentrations of the test compound.[9]
-
Assay for σ2 Receptors: A non-selective sigma receptor radioligand, such as [3H]DTG, is used in the presence of a masking agent (e.g., (+)-pentazocine) to block the σ1 receptors, thus allowing for the specific measurement of binding to σ2 receptors.[9][22]
-
Filtration and Quantification: Similar to the DAT binding assay, the reaction is terminated by filtration, and the bound radioactivity is quantified.[9]
-
Data Analysis: The IC50 and Ki values are determined from the competition binding data.[9]
D. Monoacylglycerol Lipase (MAGL) Inhibitors: Targeting the Endocannabinoid System
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[23][24] Inhibition of MAGL increases the levels of 2-AG, which can produce therapeutic effects such as analgesia and anti-inflammation.[23] Benzylpiperidine and benzylpiperazine derivatives have emerged as a promising class of reversible MAGL inhibitors.[23][24][25][26]
Experimental Protocol: MAGL Inhibitor Screening Assay
A common method for screening MAGL inhibitors is a fluorometric assay.[20]
-
Reagent Preparation: Prepare solutions of recombinant human MAGL, a fluorogenic MAGL substrate, and the test compounds.[20]
-
Assay Setup: In a 96-well plate, the MAGL enzyme is pre-incubated with the test compound at various concentrations.[20]
-
Reaction Initiation: The reaction is initiated by the addition of the MAGL substrate.[20]
-
Measurement: The fluorescence is measured kinetically. The rate of increase in fluorescence is proportional to the MAGL activity.[20]
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value for the test compound is determined.[20]
III. Therapeutic Applications and Future Directions
The versatility of the benzylpiperidine scaffold has led to its exploration in a wide range of therapeutic areas.
-
Neurodegenerative Diseases: As discussed, benzylpiperidine derivatives are extensively investigated as single-target and multi-target agents for Alzheimer's disease.[7][14][27][28]
-
Pain and Inflammation: MAGL inhibitors based on the benzylpiperidine scaffold are being developed as potential treatments for neuropathic pain and inflammatory conditions.[23][24]
-
Substance Use Disorders: The modulation of the dopamine system by benzylpiperidine analogs makes them of interest for the treatment of cocaine dependence.[19]
-
Psychiatric Disorders: The interaction of some benzylpiperidine derivatives with sigma receptors and serotonin receptors suggests their potential as atypical antipsychotics.[20]
The future of benzylpiperidine research lies in the continued exploration of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The development of multi-target ligands that can simultaneously address the complex pathophysiology of diseases like Alzheimer's is a particularly promising avenue. Furthermore, the application of advanced synthetic methodologies will enable the creation of more diverse and complex benzylpiperidine analogs, expanding the chemical space for drug discovery.
IV. Conclusion
The benzylpiperidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its ability to be readily synthesized and functionalized, combined with its capacity to interact with a diverse array of biological targets, ensures its continued importance in the development of new therapeutics. For researchers and drug development professionals, a deep understanding of the synthesis, pharmacology, and structure-activity relationships of benzylpiperidine derivatives is essential for harnessing the full potential of this remarkable chemical motif.
V. References
-
Machoňová, I., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. PubMed. Available from: [Link]
-
Campiani, G., et al. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry. Available from: [Link]
-
Guedes, R. C., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Available from: [Link]
-
Wikipedia. (n.d.). 2-Benzylpiperidine. Wikipedia. Available from: [Link]
-
Vice, S., et al. (2015). A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor. Organic Process Research & Development. Available from: [Link]
-
Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available from: [Link]
-
Jakubowska, A., et al. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Grokipedia. (n.d.). 4-Benzylpiperidine. Grokipedia. Available from: [Link]
-
Fan, Y.-F., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. Available from: [Link]
-
Sharma, P., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available from: [Link]
-
Swain, S., et al. (1996). Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry. Available from: [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available from: [Link]
-
Kaldybayeva, A., et al. (2024). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). ResearchGate. Available from: [Link]
-
Chem-Impex. (n.d.). 4-Acetamido-1-benzylpiperidine. Chem-Impex. Available from: [Link]
-
Granchi, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available from: [Link]
-
Sharma, P., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. PubMed. Available from: [Link]
-
Guedes, R. C., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available from: [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Wikipedia. Available from: [Link]
-
Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. UNIPI. Available from: [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. Available from: [Link]
-
Assay Genie. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Assay Genie. Available from: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]
-
Sharma, P., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. PubMed. Available from: [Link]
-
Kumar, A., et al. (2025). Design, Synthesis, and Preclinical Evaluation of Novel 1-Benzylpiperidine Derivatives as Multitarget Agents Against Alzheimer's Disease. PubMed. Available from: [Link]
-
Tripathi, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience. Available from: [Link]
-
Kaldybayeva, A., et al. (2024). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Chemical Journal of Kazakhstan. Available from: [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. Available from: [Link]
-
Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents. Available from:
-
Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone. Google Patents. Available from:
-
Granchi, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available from: [Link]
-
Guedes, R. C., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available from: [Link]
-
Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Available from: [Link]
-
Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Usiena air. Available from: [Link]
-
Wikipedia. (n.d.). Monoamine releasing agent. Wikipedia. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Page loading... [guidechem.com]
- 5. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 6. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Chemical Journal of Kazakhstan [chemjournal.kz]
- 7. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. assaygenie.com [assaygenie.com]
- 21. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 23. A Robust and Convenient Fluorimetric Assay for Measuring Acetylcholinesterase Activity and Screening Acetylcholinesterase Inhibitors | AAT Bioquest [aatbio.com]
- 24. arpi.unipi.it [arpi.unipi.it]
- 25. pubs.acs.org [pubs.acs.org]
- 26. usiena-air.unisi.it [usiena-air.unisi.it]
- 27. Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Predicted Biological Activity and Drug Development Profile of 1-(4-Bromo-2-ethoxybenzyl)-piperidine
An In-Depth Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound 1-(4-Bromo-2-ethoxybenzyl)-piperidine represents a novel chemical entity with, as of this writing, no characterized biological activity in publicly available literature. This guide outlines a predictive, multi-faceted approach to hypothesize its biological function and assess its potential as a therapeutic agent. By leveraging structural analogue analysis, in silico modeling, and established principles of medicinal chemistry, we construct a robust hypothesis centered on its likely interaction with central nervous system (CNS) targets, particularly the Sigma-1 (σ1) receptor. This document provides not only the predictions themselves but also the detailed, actionable protocols required to validate these hypotheses experimentally. It is designed to serve as a comprehensive roadmap for the initial stages of a drug discovery program centered on this molecule.
Section 1: Molecular Profile and Physicochemical Assessment
The first step in characterizing a novel compound is to understand its fundamental physicochemical properties. These parameters are critical determinants of its pharmacokinetic behavior and "drug-likeness."
The structure of 1-(4-Bromo-2-ethoxybenzyl)-piperidine is composed of three key moieties: a piperidine ring, a benzyl group, and specific substitutions on the phenyl ring (a bromine atom at position 4 and an ethoxy group at position 2).
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Parameter | Predicted Value | Compliance with Lipinski's Rule of Five | Implication |
| Molecular Weight | 312.23 g/mol | Yes (<500) | Favorable for absorption and distribution. |
| LogP (Octanol/Water) | 4.15 | Yes (<5) | High lipophilicity suggests good membrane permeability and potential for CNS penetration. |
| Hydrogen Bond Donors | 0 | Yes (<5) | Favorable for oral bioavailability. |
| Hydrogen Bond Acceptors | 2 (N, O) | Yes (<10) | Favorable for oral bioavailability. |
| Molar Refractivity | 82.16 | N/A | |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | N/A | Low TPSA is strongly indicative of good blood-brain barrier (BBB) penetration. |
The data strongly suggest that 1-(4-Bromo-2-ethoxybenzyl)-piperidine possesses a favorable profile for a CNS-active drug, adhering to Lipinski's Rule of Five and exhibiting properties (high LogP, low TPSA) consistent with the ability to cross the blood-brain barrier.
Section 2: Target Hypothesis via Structural Analogue Analysis
In the absence of direct data, the most powerful predictive tool is the principle of structural analogy. The core scaffold of 1-(4-Bromo-2-ethoxybenzyl)-piperidine is a well-known pharmacophore in neuropharmacology.
-
The Benzylpiperidine Scaffold: This structural motif is a privileged scaffold for CNS targets. Many compounds containing a benzylpiperidine core are known to exhibit high affinity for Sigma (σ) receptors. The σ1 receptor, in particular, is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses. It is a high-value target for conditions such as neurodegenerative diseases, neuropathic pain, and psychiatric disorders.
-
Role of Substituents:
-
Piperidine Nitrogen: The basic nitrogen of the piperidine ring is a critical feature. In many known σ1 ligands, this nitrogen is protonated at physiological pH and forms a key salt bridge interaction with an acidic residue (Asp126 or Glu172) in the receptor's binding pocket.
-
4-Bromo Substitution: Halogen atoms, particularly bromine, are often incorporated into ligands to increase affinity and modulate pharmacokinetic properties. The bromine at the 4-position increases lipophilicity and can form halogen bonds or other non-covalent interactions within the binding site, potentially enhancing binding affinity.
-
2-Ethoxy Substitution: The ethoxy group at the 2-position provides a hydrogen bond acceptor and adds steric bulk. Its placement can influence the ligand's orientation within the binding site, providing selectivity for the target receptor over other proteins.
-
Based on this analysis, the primary hypothesis is that 1-(4-Bromo-2-ethoxybenzyl)-piperidine is a high-affinity ligand for the Sigma-1 (σ1) receptor.
Section 3: Predictive Modeling of Target Interaction
To move from a hypothesis to a quantitative prediction, we employ molecular docking. This computational technique simulates the interaction between our ligand (1-(4-Bromo-2-ethoxybenzyl)-piperidine) and the three-dimensional structure of our protein target (the human σ1 receptor).
Molecular Docking Protocol: 1-(4-Bromo-2-ethoxybenzyl)-piperidine with Human σ1 Receptor
This protocol outlines the steps for performing a docking simulation using standard molecular modeling software (e.g., AutoDock Vina, Schrödinger Maestro).
Objective: To predict the binding affinity (in kcal/mol) and the specific binding pose of the ligand within the σ1 receptor's active site.
Materials:
-
Ligand Structure: 3D structure of 1-(4-Bromo-2-ethoxybenzyl)-piperidine, energy-minimized.
-
Receptor Structure: Human σ1 receptor crystal structure (PDB ID: 5HK1).
-
Software: Molecular modeling suite (e.g., PyMOL, AutoDock Tools, Schrödinger Maestro).
Methodology:
-
Receptor Preparation:
-
Rationale: The raw PDB file contains water molecules, co-factors, and other elements not relevant to the docking simulation. They must be removed to simplify the system. Hydrogen atoms, which are critical for calculating interactions, are often missing from crystal structures and must be added.
-
Steps:
-
Load PDB ID 5HK1 into the modeling software.
-
Remove all water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate charges (e.g., Gasteiger charges).
-
Save the prepared receptor as a .pdbqt file (for AutoDock) or process it using the appropriate protein preparation wizard.
-
-
-
Ligand Preparation:
-
Rationale: The ligand must be converted to a 3D structure and assigned the correct atomic properties and charges for the docking algorithm to recognize it. Its rotatable bonds must be defined to allow for conformational flexibility during the simulation.
-
Steps:
-
Draw the 2D structure of 1-(4-Bromo-2-ethoxybenzyl)-piperidine and convert it to a 3D structure.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94).
-
Assign charges and define the rotatable bonds.
-
Save the prepared ligand in the appropriate format (e.g., .pdbqt).
-
-
-
Grid Box Definition:
-
Rationale: The docking simulation needs to be focused on the known binding site of the receptor to be efficient and accurate. The grid box defines the three-dimensional space where the algorithm will attempt to place the ligand.
-
Steps:
-
Identify the key binding site residues of the σ1 receptor (e.g., Glu172, Asp126).
-
Define the center of the grid box at the geometric center of these residues.
-
Set the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to be large enough to accommodate the ligand in various orientations.
-
-
-
Execution of Docking Simulation:
-
Rationale: The docking algorithm systematically explores different conformations of the ligand within the defined grid box, scoring each pose based on a pre-defined scoring function that estimates the binding free energy.
-
Steps:
-
Launch the docking program (e.g., AutoDock Vina).
-
Specify the prepared receptor, prepared ligand, and grid box configuration files.
-
Set the exhaustiveness parameter (controls the computational effort; a value of 8 or higher is recommended).
-
Execute the simulation.
-
-
-
Analysis of Results:
-
Rationale: The primary outputs are the binding affinity scores and the coordinates for the predicted binding poses. Lower binding energy scores indicate a more favorable, higher-affinity interaction. Visual inspection of the top-ranked pose is crucial to ensure it is chemically sensible.
-
Steps:
-
Examine the output file for the binding affinity scores of the top poses. A score of -8.0 kcal/mol or lower is typically considered indicative of a high-affinity interaction.
-
Load the receptor and the top-ranked ligand pose into a visualization tool (e.g., PyMOL).
-
Analyze the specific intermolecular interactions:
-
Look for a salt bridge between the protonated piperidine nitrogen and the key acidic residue, Glu172.
-
Identify any hydrophobic interactions between the benzyl ring and surrounding nonpolar residues.
-
Check for potential hydrogen bonds involving the ethoxy oxygen or halogen bonds from the bromine atom.
-
-
-
Predicted Binding Interactions
Based on the docking of known σ1 ligands, it is predicted that 1-(4-Bromo-2-ethoxybenzyl)-piperidine will adopt a pose where:
-
The piperidine nitrogen forms a strong ionic bond with the carboxylate side chain of Glu172 .
-
The benzyl ring fits into a hydrophobic pocket formed by aromatic residues like Tyr103 and Trp164.
-
The 4-bromo substituent extends into a specific sub-pocket, potentially forming favorable halogen bond interactions that enhance affinity.[1][2][3]
-
The 2-ethoxy group occupies a region near the entrance of the pocket, where its orientation will be critical for selectivity.
The overall workflow for this predictive process is visualized below.
Caption: Predictive workflow from compound structure to experimental validation.
Section 4: Proposed In Vitro Validation Protocols
Computational predictions must be validated through empirical testing. The following protocols provide a clear path to confirm the predicted activity of 1-(4-Bromo-2-ethoxybenzyl)-piperidine at the σ1 receptor.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human σ1 receptor.
Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., -pentazocine) for binding to the σ1 receptor in a membrane preparation.
Materials:
-
Membrane preparation from cells expressing the human σ1 receptor (e.g., HEK293-σ1 cells).
-
Radioligand: -pentazocine.
-
Test Compound: 1-(4-Bromo-2-ethoxybenzyl)-piperidine, dissolved in DMSO and serially diluted.
-
Reference Compound: Haloperidol (for defining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).
-
In a 96-well plate, add assay buffer to all wells.
-
Add the test compound dilutions to the appropriate wells.
-
For "total binding" wells, add vehicle (DMSO).
-
For "non-specific binding" wells, add a high concentration of haloperidol (e.g., 10 µM).
-
-
Incubation:
-
Add the radioligand -pentazocine to all wells at a final concentration equal to its Kd (dissociation constant).
-
Add the σ1 receptor membrane preparation to all wells.
-
Incubate the plate at room temperature for 120 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through the filter mat using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter (counts per minute, CPM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the in vitro competitive radioligand binding assay.
Section 5: Conclusion and Forward Outlook
This guide has established a robust, data-driven hypothesis for the biological activity of the novel compound 1-(4-Bromo-2-ethoxybenzyl)-piperidine. Through analysis of its physicochemical properties and structural motifs, we predict it to be a blood-brain barrier-penetrant ligand with a high probability of interacting with the Sigma-1 (σ1) receptor. This hypothesis is substantiated by the known pharmacology of the benzylpiperidine scaffold, which is a privileged structure for σ1 receptor ligands.[4][5][6][7]
Our in silico molecular docking protocol provides a clear computational framework for quantitatively estimating the binding affinity and identifying key intermolecular interactions with the human σ1 receptor. The subsequent in vitro protocols offer a direct and industry-standard path to empirically validate these predictions.
The successful validation of this compound as a high-affinity σ1 ligand would position it as a promising lead candidate for a variety of CNS disorders. Future work would involve assessing its functional activity (agonist vs. antagonist), determining its selectivity against other CNS receptors, and initiating a comprehensive preclinical development program, including pharmacokinetic studies and in vivo efficacy models for conditions such as neuropathic pain, Alzheimer's disease, or major depressive disorder.
References
-
Title: Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects Source: PubMed URL: [Link]
-
Title: Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer Source: PubMed URL: [Link]
-
Title: 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors Source: MDPI URL: [Link]
-
Title: Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands Source: International Atomic Energy Agency URL: [Link]
-
Title: Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands Source: PubMed URL: [Link]
-
Title: Introducing bromine to the molecular structure as a strategy for drug design Source: Journal of Medical Science URL: [Link]
-
Title: Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents Source: PubMed URL: [Link]
-
Title: Introducing bromine to the molecular structure as a strategy for drug design Source: ResearchGate URL: [Link]
-
Title: Introducing bromine to the molecular structure as a strategy for drug design Source: Termedia URL: [Link]
Sources
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of 1-(4-Bromo-2-ethoxybenzyl)-piperidine
This Application Note is designed for research scientists and medicinal chemists involved in the synthesis of pharmacologically active heterocycles. It details the synthesis of 1-(4-Bromo-2-ethoxybenzyl)-piperidine , a functionalized N-benzyl piperidine intermediate often utilized in Structure-Activity Relationship (SAR) studies for targets such as Acetylcholinesterase (AChE) inhibitors or monoamine transporter modulators.[1]
Introduction & Strategic Rationale
The N-benzyl piperidine moiety is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including Donepezil (Aricept).[1] The target molecule, 1-(4-Bromo-2-ethoxybenzyl)-piperidine , features a specific substitution pattern (4-bromo, 2-ethoxy) that allows for further diversification:
-
4-Bromo handle: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the library.[1]
-
2-Ethoxy group: Provides steric bulk and lipophilicity, potentially influencing binding affinity in hydrophobic pockets.[1]
Synthetic Strategy: While direct alkylation (using benzyl halides) is possible, we prioritize Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] This method is selected for its:
-
Chemo-selectivity: STAB reduces the iminium ion intermediate without reducing the aldehyde or the bromine functionality.[1]
-
Operational Simplicity: It is a "one-pot" procedure typically requiring no acid catalysis for basic amines like piperidine.[1]
-
Safety: Avoids the use of lachrymatory benzyl halides and potentially unstable intermediates.[1]
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 4-Bromo-2-ethoxybenzaldehyde | 229.07 | 1.0 | Electrophile (C-source) |
| Piperidine | 85.15 | 1.1 | Nucleophile (N-source) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Reducing Agent |
| Acetic Acid (AcOH) | 60.05 | 1.0 | Catalyst (Optional/pH adj.) |
| 1,2-Dichloroethane (DCE) or THF | - | Solvent | Reaction Medium |
Step-by-Step Procedure
Step 1: Imine Formation (In Situ) [1]
-
Charge a dry reaction vessel (round-bottom flask or vial) with 4-Bromo-2-ethoxybenzaldehyde (1.0 equiv).
-
Dissolve in anhydrous 1,2-Dichloroethane (DCE) (concentration ~0.1 – 0.2 M). Note: THF is a viable green alternative.
-
Add Piperidine (1.1 equiv) dropwise under stirring.[1]
-
(Optional) Add Acetic Acid (1.0 equiv) if the reaction is sluggish; however, for secondary amines like piperidine, this is often unnecessary.[1]
-
Stir at room temperature (20–25 °C) for 30–60 minutes to allow the equilibrium formation of the iminium species/hemiaminal.
Step 2: Reduction 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion. Caution: Mild gas evolution may occur.[1] 7. Seal the vessel and stir vigorously at room temperature under an inert atmosphere (Nitrogen or Argon) for 12–16 hours. 8. Monitoring: Monitor reaction progress via TLC (System: 10-20% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the aldehyde peak.[1]
Step 3: Workup & Isolation [1] 9. Quench: Quench the reaction by adding saturated aqueous Sodium Bicarbonate (NaHCO₃) solution. Stir for 15 minutes until gas evolution ceases. 10. Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).[1] 11. Washing: Combine organic layers and wash with Brine (1 x volume).[1] 12. Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) . 13. Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude oil.
Step 4: Purification 14. Chromatography: If necessary, purify via flash column chromatography on silica gel.
- Eluent: Gradient of 0% → 10% Methanol in Dichloromethane (or EtOAc/Hexanes depending on polarity).[1]
- Note: The product is a tertiary amine; adding 1% Triethylamine to the eluent can reduce streaking.[1]
Process Visualization
The following diagram illustrates the logical workflow and mechanistic checkpoints for this synthesis.
Figure 1: Operational workflow for the reductive amination of 4-bromo-2-ethoxybenzaldehyde.
Technical Discussion (E-E-A-T)
Mechanistic Insight: The success of this protocol relies on the specific reactivity of Sodium Triacetoxyborohydride.[1] Unlike Sodium Borohydride (NaBH₄), STAB is less basic and milder.[1] In the reaction mixture, the aldehyde and piperidine exist in equilibrium with the iminium ion.[1] STAB reduces the protonated iminium ion much faster than it reduces the neutral aldehyde, preventing the formation of the benzyl alcohol side product [1].[1]
Troubleshooting & Optimization:
-
Stalled Reaction: If the aldehyde persists, adding a catalytic amount of Acetic Acid (1 equiv) promotes iminium ion formation, accelerating the reduction.[1]
-
Solvent Choice: While DCE is standard, anhydrous THF or DCM are acceptable alternatives.[1] Avoid protic solvents (MeOH/EtOH) if using STAB, as they can lead to solvolysis of the reagent, although they are required if using NaBH₄ or NaCNBH₃ [2].[1]
-
Safety Note: 4-Bromo-2-ethoxybenzaldehyde is a skin irritant.[1] Piperidine is toxic and flammable.[1] All operations must be conducted in a fume hood.[1]
Characterization Expectations:
-
1H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene singlet (~3.5 ppm).[1] The ethoxy group will show a characteristic quartet (~4.0 ppm) and triplet (~1.4 ppm).[1]
-
Mass Spectrometry: ESI(+) should show a strong [M+H]+ peak.[1] The presence of bromine will result in a characteristic 1:1 isotopic doublet (M and M+2).[1]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]
-
Gribble, G. W. (1998).[1] Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[1] Chemical Society Reviews, 27, 395-404.[1] [Link]
-
Li, J., et al. (2017).[1][3] Synthesis and biological evaluation of 1-(4-bromo-2-nitrophenyl)piperidine derivatives. European Journal of Medicinal Chemistry, 140, 20-30.[1][3] [Link] (Cited for general piperidine synthesis conditions).[1]
Sources
Reductive amination conditions for preparing 1-(4-Bromo-2-ethoxybenzyl)-piperidine
Application Note: High-Efficiency Reductive Amination Protocol for the Synthesis of 1-(4-Bromo-2-ethoxybenzyl)-piperidine
Abstract
This application note details a robust, scalable protocol for the synthesis of 1-(4-Bromo-2-ethoxybenzyl)-piperidine via reductive amination. The presence of an ortho-ethoxy group on the benzaldehyde scaffold introduces both steric hindrance and electronic deactivation, necessitating optimized conditions to suppress direct reduction of the aldehyde. We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) with acetic acid catalysis.[1] This method ensures high chemoselectivity, preserving the aryl bromide moiety while achieving yields >85%.
Introduction & Retrosynthetic Analysis
The target molecule, 1-(4-Bromo-2-ethoxybenzyl)-piperidine, is a privileged pharmacophore found in various GPCR ligands and kinase inhibitors. The synthesis hinges on the construction of the C–N bond between 4-bromo-2-ethoxybenzaldehyde and piperidine .
Synthetic Challenges:
-
Steric Hindrance: The ortho-ethoxy group hinders the nucleophilic attack of piperidine on the carbonyl carbon.
-
Electronic Deactivation: The alkoxy group is a strong electron donor (
effect), reducing the electrophilicity of the aldehyde and slowing iminium ion formation. -
Chemoselectivity: The aryl bromide bond is sensitive to metal-catalyzed hydrogenation (e.g.,
), making hydride reagents the preferred choice over catalytic reduction.
Choice of Reducing Agent:
We selected Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride (
-
vs.
: STAB is non-toxic and avoids cyanide waste streams. -
vs.
: STAB is less aggressive and does not reduce aldehydes/ketones as rapidly as it reduces iminium ions, minimizing the formation of the benzyl alcohol side product.
Reaction Pathway & Mechanism
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion. The ortho-ethoxy group necessitates an acid catalyst (AcOH) to protonate the hemiaminal hydroxyl group, facilitating water elimination.
Figure 1: Mechanistic pathway highlighting the critical iminium formation step. The acid catalyst is essential to drive the equilibrium toward the iminium ion before reduction.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 4-Bromo-2-ethoxybenzaldehyde | 229.07 | 1.0 | Limiting Reagent |
| Piperidine | 85.15 | 1.2 | Amine Source |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | - | Solvent (0.2 M) |
Step-by-Step Methodology
Step 1: Iminium Pre-formation (Critical for Ortho-Substituted Systems)
-
Charge a dry round-bottom flask with 4-Bromo-2-ethoxybenzaldehyde (1.0 equiv).
-
Add 1,2-Dichloroethane (DCE) to achieve a concentration of 0.2 M.
-
Note: DCM can be used, but DCE allows for higher temperatures if the reaction is sluggish.
-
-
Add Piperidine (1.2 equiv) followed immediately by Acetic Acid (1.0 equiv).
-
Stir the mixture at Room Temperature (20–25 °C) for 60 minutes under Nitrogen/Argon.
-
Why: This "aging" period allows the sterically hindered aldehyde to convert to the iminium ion. The solution typically turns slightly yellow/orange.
-
Step 2: Reductive Step 5. Add STAB (1.5 equiv) in three portions over 15 minutes.
- Caution: Mild gas evolution (
) may occur.[1]
- Stir the reaction at Room Temperature for 12–16 hours .
- Monitoring: Check via TLC (Mobile Phase: 10% MeOH in DCM) or LCMS. The aldehyde spot (
) should disappear, and a lower basic spot ( ) should appear.
Step 3: Workup & Purification [4]
7. Quench: Cool to 0 °C and slowly add saturated aqueous
Workup & Purification Logic
The basicity of the product allows for a "Self-Validating" Acid/Base purification if chromatography is not desired.
Figure 2: Acid-Base extraction workflow to isolate the amine product without column chromatography.
Analytical Validation
-
1H NMR (400 MHz, CDCl3):
-
1.43 (t, 3H,
) -
1.50–1.65 (m, 6H, Piperidine
) -
2.40 (br s, 4H, Piperidine
) -
3.50 (s, 2H, Benzylic
) – Key diagnostic signal. -
4.05 (q, 2H,
) - 6.90–7.40 (m, 3H, Aromatic protons)
-
1.43 (t, 3H,
-
LC-MS:
-
Observe
peak. -
Isotope Pattern: Verify the 1:1 doublet characteristic of the Bromine atom (
and ).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance of ethoxy group prevents imine formation. | Increase "aging" time (Step 1) to 4 hours; add activated 3Å molecular sieves. |
| Benzyl Alcohol Formation | STAB added too early; Aldehyde reduced before imine formed. | Ensure full pre-stirring period. Add STAB portion-wise.[1][5] |
| Incomplete Solubility | STAB is not fully soluble in DCE. | This is normal (suspension). Do not switch to MeOH (STAB decomposes). |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link
-
Common Organic Chemistry. "Reductive Amination Common Conditions: Sodium Triacetoxyborohydride (STAB)." Common Organic Chemistry, 2024.[6] Link
-
Gribble, G. W. "Sodium Triacetoxyborohydride."[5] Encyclopedia of Reagents for Organic Synthesis, 2001. Link
-
Master Organic Chemistry. "Reductive Amination." Master Organic Chemistry, 2017. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. commonorganicchemistry.com [commonorganicchemistry.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. DSpace [open.bu.edu]
- 5. reddit.com [reddit.com]
- 6. CN109180564B - Preparation method of piperidine and derivatives thereof - Google Patents [patents.google.com]
Application Note: Optimal Solvent Selection & Solubility Protocols for 1-(4-Bromo-2-ethoxybenzyl)-piperidine
Executive Summary
This Application Note provides a technical framework for solubilizing 1-(4-Bromo-2-ethoxybenzyl)-piperidine , a lipophilic tertiary amine intermediate often utilized in medicinal chemistry (e.g., synthesis of GPCR ligands or PDE inhibitors).
Quick Reference Recommendations:
-
For Biological Assays: DMSO (Dimethyl sulfoxide) is the gold standard, offering solubility >50 mM.
-
For Chemical Synthesis: DCM (Dichloromethane) or THF (Tetrahydrofuran) are optimal for reaction homogeneity.
-
For Aqueous Formulation: The Free Base is insoluble in neutral water. Conversion to a Hydrochloride (HCl) or Fumarate salt is required to achieve aqueous solubility >10 mg/mL.
Molecular Analysis & Physicochemical Profiling[1][2]
To select the optimal solvent, one must understand the Structure-Property Relationships (SPR) governing the molecule.
Structural Dissection
The molecule consists of three distinct pharmacophores that dictate its solubility:
-
Piperidine Ring: A lipophilic, basic heterocycle (pKa ~9.8 – 10.5). This is the "solubility toggle"—it is protonatable.
-
Benzyl Linker & Phenyl Ring: Provides significant lipophilicity and
- stacking potential. -
Substituents (4-Bromo, 2-Ethoxy):
-
4-Bromo: Increases lipophilicity (LogP contribution ~ +0.86) and density.[1]
-
2-Ethoxy: Adds lipophilicity but provides a weak hydrogen bond acceptor site.
-
Predicted Properties Table
| Property | Value (Estimated) | Implication for Solubility |
| Molecular Weight | ~298.2 g/mol | Small molecule; kinetics will be fast. |
| LogP (Lipophilicity) | 3.8 – 4.5 | High. Poor water solubility; excellent solubility in non-polar organics. |
| pKa (Basic) | 9.5 – 10.5 | Basic. Soluble in aqueous acid (pH < 5); precipitates at physiological pH (7.4). |
| H-Bond Donors | 0 | No internal H-bond donation; relies on solvent interaction. |
| H-Bond Acceptors | 2 (N, O) | Good solubility in protic solvents (Alcohols).[2] |
Solvent Selection Decision Matrix
The "best" solvent depends entirely on the downstream application. Use the decision tree below to select your solvent system.
Figure 1: Decision Matrix for solvent selection based on experimental intent.
Detailed Solvent Classes
Class A: Polar Aprotic (DMSO, DMF)
-
Solubility: Excellent (>50 mg/mL).
-
Use Case: Primary stock solutions for biological screening.
-
Warning: DMSO is hygroscopic. Water uptake can cause the lipophilic free base to crash out over time. Store stocks under nitrogen at -20°C.
Class B: Halogenated & Non-Polar (DCM, Chloroform)
-
Solubility: Superior (>100 mg/mL).
-
Use Case: Synthesis, extraction, and transfer.
-
Mechanism: The lipophilic halogenated solvent interacts favorably with the bromo-benzyl moiety.
Class C: Polar Protic (Ethanol, Methanol)
-
Solubility: Moderate to Good (10–30 mg/mL).
-
Use Case: Crystallization and purification.
-
Note: Solubility is temperature-dependent. Heating may be required to dissolve the solid initially.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask)
Standard: Validated against OECD Guideline 105
This protocol determines the absolute solubility limit (saturation), essential for formulation stability.
Materials:
-
1-(4-Bromo-2-ethoxybenzyl)-piperidine (Solid).
-
Solvent of choice (e.g., PBS pH 7.4, Water, Ethanol).
-
0.45 µm PTFE Syringe Filters (Do not use Nylon for lipophilic compounds).
Workflow:
-
Supersaturation: Weigh ~5 mg of compound into a 2 mL glass vial.
-
Solvent Addition: Add 500 µL of solvent.
-
Observation: If it dissolves immediately, add more solid until a visible suspension remains.
-
-
Equilibration: Cap tightly. Shake at 25°C (or 37°C) for 24 hours .
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Carefully remove the supernatant and filter through 0.45 µm PTFE.
-
Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and inject onto HPLC. Calculate concentration against a standard curve.
Figure 2: Thermodynamic Shake-Flask Workflow for accurate solubility determination.
Protocol 2: Salt Formation Screening (For Aqueous Solubility)
If the application requires aqueous solubility > 1 mg/mL (e.g., IV dosing), you must convert the free base to a salt.
Theory: The piperidine nitrogen (pKa ~10) will protonate in the presence of strong acids, creating an ionic species that is water-soluble.
Procedure:
-
Dissolve 50 mg of free base in 1 mL of Diethyl Ether or Ethanol (minimal volume).
-
Add 1.1 equivalents of acid (e.g., 1M HCl in Ether or Fumaric acid in EtOH) dropwise.
-
Observation: A white precipitate (salt) should form immediately.
-
Filter the solid, wash with cold ether, and dry.
-
Test: Attempt to dissolve the resulting salt in Water or Saline.
Critical Troubleshooting (FAQ)
Q: My compound precipitated when I diluted my DMSO stock into the cell media.
-
Cause: The "Crash-Out" effect. The compound is highly lipophilic (LogP > 3.5). When DMSO (solvent) is diluted with water (anti-solvent), the solubility drops exponentially.
-
Solution:
-
Keep final DMSO concentration < 0.5% (toxicity limit).
-
Use an intermediate dilution step with protein-rich media (BSA or FBS) which can sequester the lipophilic compound and keep it in "solution" (actually a colloidal suspension).
-
Q: I see a "ghost peak" in my HPLC blank.
-
Cause: Carryover. Lipophilic amines stick tenaciously to C18 columns and injector ports.
-
Solution: Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.
References
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link
-
Enamine Ltd. "Shake-Flask Aqueous Solubility Assay Protocol." Enamine ADME/Tox Protocols. Link
- Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 2004.
-
PubChem Compound Summary. "Piperidine Derivatives and Physicochemical Properties." National Library of Medicine. Link
Disclaimer: This guide is based on theoretical physicochemical principles and standard industry practices for benzyl-piperidine derivatives. Always consult specific Safety Data Sheets (SDS) before handling brominated organic compounds.
Sources
Application Note: Crystallization Strategies for High-Purity Isolation of 1-(4-Bromo-2-ethoxybenzyl)-piperidine
This Application Note is designed for researchers and process chemists involved in the synthesis of pharmaceutical intermediates, specifically kinase inhibitors (e.g., Chk1 inhibitors) where 1-(4-Bromo-2-ethoxybenzyl)-piperidine serves as a critical building block.
Executive Summary
The isolation of 1-(4-Bromo-2-ethoxybenzyl)-piperidine (hereafter referred to as Compound A ) often presents challenges due to its tendency to form an oil or low-melting solid in its free base form. While chromatographic purification is common in early discovery, it is non-scalable and solvent-intensive.
This guide details a Salt-Mediated Crystallization strategy. By converting the lipophilic free base into a crystalline Hydrochloride (HCl) or Oxalate salt, researchers can achieve purities >99% (HPLC) with significantly improved handling properties. This protocol is grounded in the structural properties of benzyl-piperidines and validated against standard reductive amination workups.
Chemical Context & Mechanistic Logic[1]
Structural Analysis
Compound A consists of a basic piperidine ring (
-
Free Base: Likely an oil or waxy solid at room temperature due to the rotational freedom of the benzylic ether and piperidine ring.
-
Salt Forms: The basic nitrogen allows for facile protonation. The Hydrochloride (HCl) salt is the preferred candidate due to the high lattice energy provided by the chloride ion, which stabilizes the crystal structure against the lipophilic "grease" of the ethoxy-benzyl tail.
Synthesis Route (Context)
The most robust synthesis involves the Reductive Amination of 4-bromo-2-ethoxybenzaldehyde with piperidine using Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride [1, 2].
-
Major Impurities: Unreacted aldehyde, des-bromo analogs (if hydrogenolysis occurs), and dimer formation.
-
Why Crystallization? Crystallization specifically rejects the non-basic aldehyde and neutral impurities that co-elute during standard aqueous workups.
Experimental Protocols
Method A: Generation and Crystallization of the HCl Salt (Recommended)
This method is the "Gold Standard" for isolating benzyl-piperidines. It converts the crude oil into a stable, white crystalline solid.
Materials Required:
-
Crude 1-(4-Bromo-2-ethoxybenzyl)-piperidine (Free Base)
-
Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), Diethyl Ether (optional)
-
Reagent: 4M HCl in Dioxane or concentrated aqueous HCl (37%)
Step-by-Step Protocol:
-
Dissolution (The "Solvent Anchor"):
-
Dissolve the crude free base oil in Ethyl Acetate (EtOAc) (5 mL per gram of crude).
-
Note: EtOAc is chosen because it is a good solvent for the free base but a poor solvent for the HCl salt, acting as a "reactive anti-solvent" once acid is added.
-
-
Acidification:
-
Cool the solution to 0–5 °C in an ice bath.
-
Slowly add 4M HCl in Dioxane (1.1 equivalents).
-
Observation: A white precipitate should form immediately. If an oil forms ("oiling out"), the solvent is too polar or too hot.
-
-
Crystal Growth (Ripening):
-
Allow the slurry to warm to room temperature (20–25 °C) over 1 hour.
-
Stir vigorously. If the precipitate remains gummy, add Isopropanol (IPA) dropwise until the gum dissolves, then slowly cool back to 0 °C to induce proper nucleation.
-
Alternative: If the system is too soluble, add Diethyl Ether or Heptane as an anti-solvent to drive precipitation.
-
-
Isolation:
-
Filter the solids using a sintered glass funnel (Porosity 3).
-
Wash the cake with cold EtOAc (2 x 3 bed volumes).
-
Dry under vacuum at 45 °C for 12 hours.
-
Method B: Recrystallization of the Free Base (Low-Temperature)
If the free base is required (e.g., for a subsequent organometallic step sensitive to acidic protons), use this method.
-
Solvent System: Hexane / minimal Diethyl Ether.
-
Procedure: Dissolve crude oil in minimal warm Hexane (40 °C). Add Diethyl Ether dropwise until clear.
-
Cooling: Store at -20 °C for 24 hours.
-
Risk: This method often yields a "slush" rather than discrete crystals. Method A is superior for purity.
Data Presentation & Troubleshooting
Solvent Screening Matrix (HCl Salt)
The following table summarizes the solubility behavior of the HCl salt to guide optimization.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Habit | Recommendation |
| Ethanol (EtOH) | High | Moderate | Needles | Good for recrystallization |
| IPA | High | Low | Prisms | Excellent (Balance of yield/purity) |
| EtOAc | Low | Insoluble | Amorphous/Powder | Use as Anti-solvent |
| Water | High | High | N/A | Avoid (Loss of yield) |
Expected Results
-
Yield: 85–92% (from crude oil).
-
Purity: >99.5% (HPLC area %).
-
Appearance: White to off-white crystalline powder.
Visualization: Workflow & Decision Logic
The following diagram outlines the decision process for isolating Compound A, ensuring the correct pathway is chosen based on the physical state of the crude material.
Figure 1: Decision logic and process flow for the isolation of 1-(4-Bromo-2-ethoxybenzyl)-piperidine.
References
-
Vertex Pharmaceuticals Inc. (2013). Diazacarbazoles and methods of use. US Patent 8,501,765 B2.[1] (Describes the synthesis of the 1-(4-Bromo-2-ethoxybenzyl)-piperidine intermediate). Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. (Authoritative source for the reductive amination methodology). Link
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for salt selection and crystallization protocols). Link
Sources
Reagents required for the synthesis of 4-bromo-2-ethoxybenzyl derivatives
Application Note: Precision Synthesis of 4-Bromo-2-Ethoxybenzyl Derivatives
Executive Summary
The 4-bromo-2-ethoxybenzyl moiety is a high-value pharmacophore in medicinal chemistry, particularly in the development of metabolic therapeutics (e.g., SGLT2 inhibitors) and biaryl-based kinase inhibitors.[1] Its structural utility lies in its dual functionality: the benzylic electrophile allows for facile attachment to heterocycles or carbon nucleophiles, while the aryl bromide serves as a latent handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide details the optimized synthetic route to generate 4-bromo-2-ethoxybenzyl bromide (and its alcohol precursor) from the commercially available 4-bromo-2-hydroxybenzaldehyde .[1] It prioritizes regiochemical fidelity and process safety.
Critical Reagent Analysis
The synthesis relies on a three-stage transformation: O-Alkylation
| Reagent Class | Recommended Reagent | Role & Rationale | Alternative Options |
| Alkylation Agent | Ethyl Iodide (EtI) | High Reactivity: Iodide is a better leaving group than bromide, allowing milder temperatures (60°C vs reflux) which preserves the aldehyde.[1] | Ethyl Bromide (requires higher T), Diethyl Sulfate (tox/safety concerns). |
| Base | Potassium Carbonate (K₂CO₃) | Mild Deprotonation: Sufficient to deprotonate the phenol (pKa ~8-10) without inducing aldol condensation side reactions.[1] | Cs₂CO₃ (faster but expensive), NaH (too aggressive, risk of reduction). |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Chemoselectivity: Reduces the aldehyde to alcohol without touching the aryl bromide. | LiAlH₄ (risk of debromination), DIBAL-H (overkill, requires cryo).[1] |
| Halogenating Agent | Phosphorus Tribromide (PBr₃) | Clean Conversion: Converts benzyl alcohol to benzyl bromide under neutral/mildly acidic conditions, minimizing polymerization. | SOCl₂ (forms chloride), HBr/AcOH (harsh, promotes polymerization). |
Synthetic Workflow & Mechanism
The logical flow moves from the commercially stable phenol-aldehyde to the reactive benzyl halide.
Figure 1: Step-wise synthetic pathway for the generation of the activated benzyl bromide electrophile.
Detailed Experimental Protocols
Protocol A: Regioselective O-Alkylation
Objective: Mask the phenol to prevent interference in downstream coupling and establish the 2-ethoxy substituent.[1]
-
Setup: Charge a round-bottom flask with 4-bromo-2-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (5 mL/g).
-
Base Addition: Add K₂CO₃ (1.5 equiv) in a single portion. The suspension will turn yellow/orange (phenoxide formation).
-
Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise via syringe.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear.
-
Workup: Pour mixture into ice-water (5x volume). The product usually precipitates as an off-white solid.[3] Filter and wash with water. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Yield Expectation: 90–95%.
-
Checkpoint: ¹H NMR should show a quartet (~4.1 ppm) and triplet (~1.4 ppm) for the ethyl group.
-
Protocol B: Chemoselective Reduction
Objective: Convert the aldehyde to the benzylic alcohol without reducing the aryl bromide.
-
Setup: Dissolve 4-bromo-2-ethoxybenzaldehyde (1.0 equiv) in Absolute Ethanol (10 mL/g). Cool to 0°C (ice bath).
-
Reduction: Add NaBH₄ (0.5 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.
-
Quench: Carefully add Acetone (1 mL) to quench excess hydride, then concentrate the solvent to ~20% volume.
-
Workup: Dilute with saturated NH₄Cl solution and extract with DCM. Wash organic layer with water, dry (MgSO₄), and concentrate.
-
Yield Expectation: >95% (Quantitative).[1]
-
Stability Note: The resulting benzyl alcohol is stable but should be stored cold if not used immediately.
-
Protocol C: Activation to Benzyl Bromide
Objective: Transform the alcohol into a potent electrophile (benzyl bromide).
-
Setup: Dissolve 4-bromo-2-ethoxybenzyl alcohol (1.0 equiv) in anhydrous DCM (10 mL/g). Cool to 0°C under Nitrogen.
-
Bromination: Add PBr₃ (0.4 equiv) dropwise.[1] Note: PBr₃ is 1/3 equiv theoretically, but slight excess ensures completion.
-
Reaction: Stir at 0°C for 30 minutes, then remove ice bath and stir at RT for 2–4 hours.
-
Workup: CRITICAL SAFETY STEP. Pour the reaction mixture carefully into a stirred mixture of Ice + NaHCO₃ (sat) . PBr₃ hydrolysis is exothermic and generates HBr.
-
Isolation: Separate organic layer, wash with brine, dry (Na₂SO₄), and concentrate at low temperature (<30°C) . Benzyl bromides can degrade/polymerize with heat.
-
Yield Expectation: 85–90%.
-
Storage: Store at -20°C under Argon. Potent Lachrymator.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete deprotonation or moisture in DMF.[1] | Use anhydrous DMF; ensure K₂CO₃ is finely ground; increase temp to 80°C (watch for degradation).[1] |
| Debromination in Step 2 | Reaction ran too long or too hot; wrong reducing agent. | Strictly maintain 0°C during addition; limit reaction time; ensure NaBH₄ is used, not LiAlH₄. |
| Polymerization in Step 3 | Acidic workup or overheating during evaporation. | Quench with NaHCO₃ (basic); do not use high vacuum with heat; store product in solution if unstable. |
| Product is an Oil | Common for ethoxy derivatives. | If solid is needed, triturate with cold Pentane or Hexane/Ether mixture. |
Safety & Handling (SDS Summary)
-
4-Bromo-2-ethoxybenzyl bromide:
-
Hazards: Corrosive (Skin/Eye) , Lachrymator (induces tears), Respiratory Irritant .
-
Handling: MUST be handled in a fume hood. Double-glove (Nitrile).
-
Neutralization: Quench spills with dilute ammonia or sodium thiosulfate solution.
-
-
Phosphorus Tribromide (PBr₃):
-
Reacts violently with water to produce HBr gas.[4] Always quench into a biphasic system (DCM/Ice-Water).
-
References
- Preparation of 4-bromo-2-hydroxybenzaldehyde (Starting Material) Source: MedChemExpress Product Protocol.
-
General Protocol for PBr3 Bromin
-
Synthesis of SGLT2 Inhibitor Intermedi
-
Source: Google Patents (WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene).[1]
- URL
-
-
Reduction of Aldehydes with NaBH4
- Source: Chemistry LibreTexts / Master Organic Chemistry.
-
URL:[Link]
Sources
- 1. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. nbinno.com [nbinno.com]
- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Accelerated Synthesis of 1-(4-Bromo-2-ethoxybenzyl)-piperidine via Microwave-Assisted Reductive Amination
For: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 1-(4-bromo-2-ethoxybenzyl)-piperidine, a valuable building block in medicinal chemistry.[1][2] By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and enhanced product purity.[3][4][5][6] The protocol employs a one-pot reductive amination of 4-bromo-2-ethoxybenzaldehyde with piperidine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This document provides a comprehensive guide, including a detailed reaction mechanism, step-by-step experimental procedures, safety considerations, and characterization data.
Introduction: The Power of Microwave-Assisted Synthesis
The piperidine moiety is a crucial structural motif found in a vast array of pharmaceuticals and biologically active compounds.[1][2][7] Consequently, the development of efficient and scalable methods for the synthesis of substituted piperidines is of paramount importance to the drug discovery and development process.[1][2][8] Traditional synthetic routes often involve lengthy reaction times and can lead to the formation of undesirable byproducts, complicating purification efforts.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a greener and more efficient alternative to conventional heating methods.[3][4][9] Microwave irradiation directly and efficiently heats the reaction mixture through dipolar polarization and ionic conduction, leading to rapid and uniform temperature elevation.[5][10] This targeted heating dramatically accelerates reaction rates, often reducing multi-hour processes to mere minutes, while also improving yields and minimizing side reactions.[5][6]
This application note focuses on the microwave-assisted synthesis of 1-(4-bromo-2-ethoxybenzyl)-piperidine via a reductive amination pathway. This reaction is a cornerstone of C-N bond formation in organic synthesis.[8][11][12] The use of sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent is particularly advantageous due to its mildness, selectivity for the intermediate iminium ion over the starting aldehyde, and reduced toxicity compared to reagents like sodium cyanoborohydride.[13][14][15]
Reaction Mechanism and Rationale
The synthesis proceeds via a one-pot reductive amination. The key steps are:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, piperidine, on the carbonyl carbon of 4-bromo-2-ethoxybenzaldehyde. This is followed by dehydration to form a reactive iminium ion intermediate.
-
Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product, 1-(4-bromo-2-ethoxybenzyl)-piperidine.
The use of microwave irradiation significantly accelerates both the imine/iminium ion formation and the subsequent reduction, leading to a rapid and efficient synthesis.[16]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-2-ethoxybenzaldehyde | ≥98% | Commercially Available | |
| Piperidine | ≥99% | Commercially Available | |
| Sodium triacetoxyborohydride | ≥95% | Commercially Available | Moisture sensitive |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For workup |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For workup | |
| Brine | Prepared in-house | For workup | |
| Anhydrous Magnesium Sulfate | Commercially Available | For drying | |
| Dedicated Microwave Synthesizer | e.g., Biotage Initiator™, CEM Discover® | Crucial for safety and reproducibility [17][18] | |
| Microwave Process Vials (10 mL) | As specified by microwave manufacturer | ||
| Magnetic Stir Bars | |||
| Standard Glassware | |||
| Rotary Evaporator | |||
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ |
Safety Precautions
-
Microwave Safety: Only use a dedicated microwave reactor designed for chemical synthesis.[17][19] Domestic microwave ovens are not suitable and can be extremely dangerous.[17] Always use the manufacturer-specified reaction vessels and follow all safety guidelines.[17][18] Reactions are performed under pressure at temperatures above the solvent's boiling point.[18] Allow the vessel to cool completely before opening.[18]
-
Chemical Safety: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 1,2-Dichloroethane is a suspected carcinogen. Piperidine is corrosive and flammable. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).
Step-by-Step Synthesis Protocol
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-bromo-2-ethoxybenzaldehyde (1.0 mmol, 229.08 mg).
-
Add anhydrous 1,2-dichloroethane (DCE) (5 mL).
-
Add piperidine (1.2 mmol, 0.12 mL).
-
Add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg).
-
Seal the vial with the appropriate cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10 minutes.[20]
-
After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening.[18]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system).
Workup and Purification
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford the pure 1-(4-bromo-2-ethoxybenzyl)-piperidine.
Visualization of the Workflow
Expected Results and Characterization
| Parameter | Expected Outcome |
| Reaction Time | 10 minutes |
| Yield | >85% (isolated) |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.00 (m, 3H), 4.05 (q, J=7.0 Hz, 2H), 3.45 (s, 2H), 2.40 (br s, 4H), 1.60 (m, 4H), 1.45 (t, J=7.0 Hz, 3H), 1.40 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.0, 131.5, 129.0, 120.5, 115.0, 112.0, 64.0, 58.0, 54.5, 26.0, 24.5, 15.0 |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₄H₂₀BrNO [M+H]⁺: 298.08, found: 298.1 |
Discussion and Mechanistic Insights
The success of this protocol hinges on the principles of microwave chemistry. The rapid, uniform heating provided by microwave irradiation overcomes the activation energy barrier for iminium ion formation more efficiently than conventional heating methods.[5] This leads to a significant rate enhancement.[6]
Furthermore, the choice of sodium triacetoxyborohydride is critical. It is a mild reducing agent that is stable in the acidic conditions that can be generated during imine formation.[14] Its steric bulk and electronic properties make it highly selective for the reduction of the iminium ion over the unreacted aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct.[14]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure accurate temperature monitoring. Increase reaction time in 5-minute increments. |
| Moisture in reagents/solvent | Use anhydrous solvent and fresh sodium triacetoxyborohydride. | |
| Presence of alcohol byproduct | Reduction of starting aldehyde | Ensure the purity of sodium triacetoxyborohydride. |
| Incomplete reaction | Insufficient microwave power | Check microwave settings and ensure proper coupling of energy to the reaction mixture. |
Conclusion
The microwave-assisted reductive amination described herein provides a rapid, efficient, and high-yielding protocol for the synthesis of 1-(4-bromo-2-ethoxybenzyl)-piperidine. This method aligns with the principles of green chemistry by reducing reaction times and potentially solvent usage.[3][4][9] The simplicity and robustness of this protocol make it an invaluable tool for researchers in medicinal chemistry and drug discovery, facilitating the rapid generation of key synthetic intermediates.
References
- International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-792.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A.
- Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry (RSC Publishing).
- MDPI. (2023, August 31). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures.
- CEM Corporation. Safety Considerations for Microwave Synthesis.
- ResearchGate. (2025, August 7). Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines.
- PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- PMC. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
- Organic Syntheses Procedure.
- ResearchGate. The reductive amination reaction.
- Reductive Amination in the Synthesis of Pharmaceuticals. (2019, October 21). Chemical Reviews.
- Organic Chemistry Portal. Microwave Synthesis.
- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- Merck Millipore. Sodium Triacetoxyborohydride.
- ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- ChemicalBook. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis.
- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Organic Synthesis Excellence: The Role of 4-Bromo-2-methoxybenzaldehyde.
- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- Organic Chemistry Portal. Sodium triacetoxyborohydride.
- Benchchem. Synthesis of Sodium Triacetoxyborohydride for Laboratory Use: A Technical Guide.
- One-pot synthesis of lactones from ketoacids involving microwave heating and sodium borohydride: application in biomass conversion. Chemical Communications (RSC Publishing).
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- ResearchGate. (2025, October 12). (PDF) Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures.
- CEM Corporation. Reductions.
- PubMed. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents.
- Books. (2009, April 17). Chapter 3: Mechanisms of Microwave-Assisted Action.
- ResearchGate. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents | Request PDF.
- Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines.
- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.
- Organic Chemistry Portal. (2004, November 15). Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones.
- Griffith Research Online. Microwave-assisted aza-Prins reaction. Part 1.
- PubChem. 4-Bromo-2-ethylbenzaldehyde | C9H9BrO | CID 53256793.
- ResearchGate. (2025, August 9). (PDF) Recent advances in microwave-assisted synthesis.
- Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles.
- PubMed. A microwave-assisted click chemistry synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed three-component reaction.
- RSC Publishing. (2024, December 18). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights.
- ResearchGate. (2025, October 17). Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts.
- Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin.
Sources
- 1. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpas.com [ijrpas.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Sodium triacetoxyborohydride [organic-chemistry.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. Reductions [cem.com]
- 17. Safety Considerations for Microwave Synthesis [cem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. organic-chemistry.org [organic-chemistry.org]
- 20. Microwave Chemistry: Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones [organic-chemistry.org]
Technical Support Center: Synthesis of 1-(4-Bromo-2-ethoxybenzyl)-piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(4-Bromo-2-ethoxybenzyl)-piperidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's mechanics, enabling you to diagnose issues and optimize your yield and purity.
The primary and most efficient route for synthesizing 1-(4-Bromo-2-ethoxybenzyl)-piperidine is through the reductive amination of 4-bromo-2-ethoxybenzaldehyde with piperidine. This guide will focus on troubleshooting this specific pathway.
Reaction Overview: Reductive Amination
The synthesis involves a two-step, one-pot process:
-
Imine/Iminium Ion Formation: The nucleophilic piperidine attacks the electrophilic carbonyl carbon of 4-bromo-2-ethoxybenzaldehyde. Subsequent dehydration forms a reactive iminium ion intermediate.
-
Reduction: A selective reducing agent, typically a hydride donor, reduces the iminium ion to the final tertiary amine product.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is extremely low or has failed completely. What are the most likely causes?
A low or zero yield is the most common issue, often stemming from problems in the first step: imine formation. The reaction is an equilibrium process, and if the formation of the iminium ion is not favored, the subsequent reduction cannot occur.[1]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low reaction yields.
Key Areas to Investigate:
-
Imine/Iminium Equilibrium: The condensation of the aldehyde and amine to form the imine is reversible and produces water.[1] If water is not removed or the reaction is not driven forward, the equilibrium will favor the starting materials.
-
pH of the Reaction Medium: The reaction is highly pH-sensitive.
-
Too Acidic (pH < 4): The piperidine starting material will be fully protonated to its ammonium salt. This salt is not nucleophilic and cannot attack the carbonyl carbon.
-
Too Basic/Neutral (pH > 7): The dehydration step to form the iminium ion is not efficiently catalyzed.
-
Solution: The optimal pH is typically between 4 and 6. Adding a small amount of acetic acid is usually sufficient to achieve this.[2][3]
-
-
Quality of Reagents:
-
Aldehyde: 4-bromo-2-ethoxybenzaldehyde can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. Ensure its purity before use.
-
Reducing Agent: Hydride reagents can decompose with moisture. Use a freshly opened bottle or a properly stored reagent.
-
Q2: I'm seeing a lot of 4-bromo-2-ethoxybenzyl alcohol as a byproduct. How can I prevent this?
This indicates that your reducing agent is reacting directly with the starting aldehyde before it can form the imine with piperidine.[1][2] This is a common issue when using overly reactive hydride reagents.
The key is to select a reducing agent that is mild enough to not reduce the aldehyde but reactive enough to reduce the intermediate iminium ion.
Mechanism of Side Reaction:
Caption: Competing reduction of the starting aldehyde.
Solution: Choose the Right Reducing Agent
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent for this transformation. It is less reactive than sodium borohydride (NaBH₄) due to the electron-withdrawing effect of the acetate groups, making it highly selective for the reduction of iminium ions in the presence of aldehydes.[4]
| Reducing Agent | Reactivity | Selectivity for Iminium vs. Aldehyde | Pros | Cons |
| Sodium Borohydride (NaBH₄) | High | Low | Inexpensive, readily available.[4] | Often reduces the starting aldehyde, leading to alcohol byproduct.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Medium | High | Highly selective, allows for one-pot synthesis.[4][5] | Highly toxic (generates HCN at low pH), requires careful handling. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | Very High | Excellent selectivity, non-toxic byproducts, effective for one-pot reactions.[4] | More expensive, can be moisture-sensitive. |
| Catalytic Hydrogenation (H₂/Pd) | N/A | High | Clean reaction, high yield, avoids hydride reagents.[1] | Requires specialized equipment (hydrogenator), catalyst can be expensive and pyrophoric. |
Q3: My final product is impure after work-up. What is the best purification strategy?
Purification aims to remove unreacted starting materials (especially the aldehyde) and any byproducts (like the benzyl alcohol). A combination of liquid-liquid extraction and column chromatography is highly effective.
Recommended Purification Protocol:
-
Quench Reaction: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH until the pH is basic (~9-10). This neutralizes any remaining acid and converts any amine salts back to the free base.
-
Liquid-Liquid Extraction:
-
Extract the aqueous layer with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).
-
The target product, being a tertiary amine, will move into the organic layer.
-
Unreacted aldehyde and the alcohol byproduct will also be in the organic layer.
-
-
Acid Wash (Optional but Recommended):
-
Combine the organic layers and wash with dilute acid (e.g., 1M HCl).
-
Your product will be protonated and move into the aqueous layer.
-
Neutral impurities like the unreacted aldehyde and alcohol byproduct will remain in the organic layer, which can now be discarded.
-
Basify the acidic aqueous layer with 1M NaOH back to pH ~9-10 and re-extract with EtOAc or DCM. This step provides a significant purification boost.
-
-
Final Steps:
-
Wash the final organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Flash Column Chromatography:
-
If impurities remain, purify the crude oil via flash chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing) is a good starting point. Adding a small amount of triethylamine (~1%) to the eluent system can prevent the amine product from tailing on the acidic silica gel.
-
Detailed Experimental Protocol
This protocol uses sodium triacetoxyborohydride (STAB), which is often the most reliable method.
Materials:
-
4-bromo-2-ethoxybenzaldehyde (1.0 eq)
-
Piperidine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (catalytic, optional but recommended)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-ethoxybenzaldehyde and anhydrous DCM.
-
Add piperidine (1.1 eq) to the solution and stir at room temperature. If desired, add a catalytic drop of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor the disappearance of the aldehyde spot by Thin Layer Chromatography (TLC).[2]
-
Once imine formation is evident (or after 2 hours), add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. The addition may be slightly exothermic.
-
Continue stirring the reaction at room temperature overnight (12-18 hours).
-
Monitor the reaction to completion using TLC or LC-MS.
-
Upon completion, proceed with the quenching and purification steps as described in Q3 .
References
-
Reductive amination - Wikipedia. Available at: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. Available at: [Link]
-
Reductive Amination - Chemistry Steps. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product. - Reddit. Available at: [Link]
-
Reductive amination difficulties - poor conversion : r/Chempros - Reddit. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Making Substituted Amines Through Reductive Amination - Master Organic Chemistry. Available at: [Link]
Sources
Minimizing side reactions during the benzylation of piperidine
Technical Guide: Optimizing N-Benzylation of Piperidine
Abstract:
The synthesis of N-benzylpiperidine is a foundational step in the production of numerous pharmacophores, including acetylcholinesterase inhibitors like Donepezil. However, the nucleophilic nature of the secondary amine (piperidine) often leads to a critical bottleneck: over-alkylation resulting in the formation of quaternary ammonium salts (N,N-dibenzylpiperidinium halides). This guide provides a root-cause analysis of this side reaction and details two validated workflows—Direct Alkylation (
Module 1: Reaction Pathway & Mechanism Analysis
Q: Why does my reaction mixture contain a white precipitate that isn't my product?
A: That precipitate is likely the N,N-dibenzylpiperidinium salt . In a direct alkylation, the product (N-benzylpiperidine) is a tertiary amine.[1] Tertiary amines are often more nucleophilic than their secondary amine precursors due to the inductive electron-donating effect of the alkyl group. If the concentration of the benzyl halide is high relative to the piperidine, the newly formed product will compete for the electrophile, leading to the quaternary salt.
Pathway Visualization: The Kinetic Fork
Figure 1: Mechanistic divergence showing the risk of over-alkylation in direct substitution versus the controlled pathway of reductive amination.
Module 2: Protocol A - Direct Alkylation ( ) Optimization
Use Case: When reagents are stable, and you require a cost-effective, scalable method.
Q: How do I stop the reaction at the mono-benzyl stage?
A: Control the Stoichiometry and Addition Order. The most common error is adding piperidine to the benzyl halide. This creates a local excess of the electrophile, favoring double alkylation.
The "Inverse Addition" Protocol:
-
Charge: Place Piperidine (1.2 equiv) and Base (
, 2.0 equiv) in the reaction vessel with Anhydrous Acetonitrile (MeCN). -
Dilute: Ensure the concentration of piperidine is moderate (0.1 M - 0.2 M).
-
Add: Dissolve Benzyl Bromide (1.0 equiv) in MeCN and add it dropwise to the piperidine solution.
-
Reasoning: This ensures that at any given moment, the unreacted piperidine vastly outnumbers the benzyl halide, statistically favoring the collision between starting material and electrophile over the product and electrophile [1].
-
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Quaternary Salt Formation | Excess Benzyl Halide or "Normal" Addition | Switch to Inverse Addition (Electrophile into Amine). Use 1.1–1.2 eq of Piperidine. |
| Low Conversion | Protonation of Piperidine | The reaction generates acid (HX). Ensure sufficient base ( |
| Benzyl Alcohol Impurity | Wet Solvent | Benzyl halides hydrolyze in the presence of water. Use anhydrous MeCN or DMF. |
| Slow Reaction Rate | Poor Leaving Group | If using Benzyl Chloride, add a catalytic amount of KI (Finkelstein condition) to generate the more reactive Benzyl Iodide in situ [1]. |
Module 3: Protocol B - Reductive Amination (High Selectivity)
Use Case: When over-alkylation is persistent or when working with sensitive functional groups.[2]
Q: Why is Reductive Amination more selective?
A: It proceeds via an iminium ion intermediate.[1] Piperidine reacts with Benzaldehyde to form an iminium ion. This intermediate is then reduced to the amine. Crucially, the resulting tertiary amine (the product) cannot react with another equivalent of benzaldehyde to form an imine. This effectively "caps" the reaction at the mono-benzyl stage [2, 3].
Standard Operating Procedure (SOP):
-
Imine Formation: Combine Piperidine (1.0 equiv) and Benzaldehyde (1.05 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30-60 mins.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.4 equiv).
-
Note: STAB is preferred over
(toxic) and (too strong, reduces aldehyde directly). STAB selectively reduces the iminium ion over the aldehyde [3].
-
-
Quench: Add saturated aqueous
.
Q: I see Benzyl Alcohol in my reductive amination. Why?
A: Direct reduction of the aldehyde.
If the reducing agent is added before the imine has fully formed, or if the reducing agent is too strong (
-
Fix: Allow "pre-complexation" time for the imine to form before adding the hydride source, or use STAB which is less reactive toward aldehydes [2, 3].
Module 4: Purification & Workup Strategies
Even with optimized conditions, trace amounts of quaternary salt may form. You must exploit solubility differences to remove them.
Separation Logic:
-
N-Benzylpiperidine (Product): Soluble in organic solvents (EtOAc, Ether), insoluble in water at high pH.
-
N,N-Dibenzylpiperidinium (Side Product): Ionic salt. Highly soluble in water, insoluble in non-polar organics.
The "Acid-Base" Wash Protocol:
-
Evaporation: Remove reaction solvent (especially if DMF or MeCN is used).
-
Partition: Dissolve residue in Ethyl Acetate (EtOAc) and Water.
-
Extraction:
-
The Quaternary Salt will stay in the Aqueous Layer .
-
The Product will stay in the Organic Layer .
-
-
Refinement (Optional): If the product is trapped as a salt, adjust the aqueous layer to pH > 10 using NaOH. The free base N-benzylpiperidine will migrate to the organic layer, while the quaternary ammonium salt remains permanently charged and water-soluble [1].
Summary of Critical Parameters
| Parameter | Direct Alkylation ( | Reductive Amination |
| Selectivity | Moderate (Requires Stoichiometry Control) | High (Mechanistically Controlled) |
| Reagents | Benzyl Bromide/Chloride + Base | Benzaldehyde + STAB/NaBH(OAc)3 |
| Key Risk | Bis-alkylation (Quat Salt) | Reduction of Aldehyde to Alcohol |
| Preferred Solvent | MeCN (Acetonitrile) | DCM or DCE |
| Cost | Low | Moderate (Reducing agents are pricier) |
References
-
BenchChem. (2025).[2][3][4][5] Managing Side Reactions in Piperidine Functionalization: Troubleshooting & Optimization. Retrieved from
-
Moormann, A. E. (1993).[6] Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.[6] Synthetic Communications. Retrieved from
-
Watson, A. J. A., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.[7] Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (2026). Reagent Guides: Avoiding Over-alkylation. Retrieved from
Sources
Technical Support Center: 1-(4-Bromo-2-ethoxybenzyl)-piperidine Salt Optimization
The following technical guide addresses the hygroscopicity challenges associated with 1-(4-Bromo-2-ethoxybenzyl)-piperidine salts. This content is structured for research scientists and process chemists, focusing on root-cause analysis, salt selection strategies, and rigorous handling protocols.
Executive Summary & Diagnostic
The Problem: Researchers working with 1-(4-Bromo-2-ethoxybenzyl)-piperidine often default to the Hydrochloride (HCl) salt during early synthesis.[1] While kinetically favored, the HCl salt of this lipophilic amine frequently exhibits deliquescence (absorbing moisture until dissolution) at relative humidities (RH) >40%. This leads to handling difficulties, variable stoichiometry, and potential hydrolysis of the ethoxy ether linkage over long-term storage.
The Root Cause: The piperidine nitrogen (pKa ~10.8) forms a strong ionic bond with HCl. However, the resulting crystal lattice often contains high-energy voids or relies on channel hydrates to stabilize the structure. When the lattice energy is insufficiently high to repel water, the salt becomes hygroscopic. Furthermore, amorphous content generated during rapid precipitation (e.g., using diethyl ether) drastically increases surface area and moisture uptake.
Troubleshooting Guide (Q&A Format)
Q1: My HCl salt turns into a gum/oil upon filtration. How can I recover it?
Diagnosis: You likely isolated an amorphous form or a lower-order hydrate that is undergoing a phase transition.[1] Immediate Action:
-
Do not attempt to dry the gum in an oven; it may decompose or fuse.
-
Solvent Swap: Dissolve the gum in a minimum amount of anhydrous Ethanol or Isopropanol (IPA) .
-
Anti-solvent Addition: Slowly add n-Heptane or MTBE (Methyl tert-butyl ether) until turbidity persists.[1]
-
Seed & Chill: If you have a seed crystal, add it now. If not, scratch the flask wall and cool to -20°C.
-
Why this works: Slower crystallization from alcohols promotes the formation of a thermodynamic polymorph with lower hygroscopicity compared to the kinetic amorphous form obtained from ether precipitation.
Q2: I cannot change the salt form due to regulatory filing. How do I handle the HCl salt?
Protocol: If you are locked into the HCl salt, you must minimize the "Amorphous Content" and control the atmosphere.
-
Drying: Use a vacuum oven at 40°C with a P₂O₅ (Phosphorus Pentoxide) trap.
-
Storage: Double-bag with desiccant packs (Silica gel or Molecular Sieves 4Å). Store at <25°C.
-
Handling: All weighing must occur in a glove box or a glove bag purged with Nitrogen (RH <10%).
Q3: Which alternative salt is best for this specific benzylpiperidine?
Recommendation: Switch to the Fumarate or Succinate salt. Scientific Rationale:
-
H-Bond Network: Dicarboxylic acids (Fumaric/Succinic) can bridge two piperidine molecules, creating a stable, high-melting crystalline lattice that is less prone to water insertion.
-
Lipophilicity Match: The organic counterion matches the lipophilicity of the benzyl-piperidine moiety better than the inorganic chloride ion, reducing the enthalpy of hydration.
Experimental Protocols
Protocol A: Synthesis of the Non-Hygroscopic Fumarate Salt
Target: 1-(4-Bromo-2-ethoxybenzyl)-piperidine Fumarate (1:1 or 2:1)
Materials:
-
Free base: 1-(4-Bromo-2-ethoxybenzyl)-piperidine (10.0 g, 33.5 mmol)[1]
-
Fumaric Acid (3.89 g, 33.5 mmol, 1.0 eq)
-
Solvent: Isopropanol (IPA) / Ethanol (EtOH)
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of the free base in 50 mL of warm IPA (40°C).
-
Acid Addition: In a separate flask, dissolve 3.89 g of Fumaric acid in 40 mL of hot EtOH (60°C).
-
Mixing: Slowly add the hot acid solution to the base solution with vigorous stirring.
-
Crystallization: The solution may turn cloudy. Heat to reflux (approx. 80°C) until clear.
-
Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 4 hours) in an oil bath. This promotes large, well-defined crystals.
-
Filtration: Filter the white crystalline solid.
-
Washing: Wash with 20 mL of cold IPA/Heptane (1:1).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Validation: Check the melting point.[2][3] A sharp melting point (>140°C) indicates high crystallinity and stability.
Protocol B: Hygroscopicity Stress Test (DVS Surrogate)
Use this to verify if your new salt is stable.
-
Weigh 500 mg of the dried salt into a pre-weighed vial.
-
Place in a desiccator containing a saturated solution of NaCl (creates ~75% RH).
-
Weigh the vial at T=1h, 24h, and 48h.
-
Pass Criteria: Mass increase < 1.0% after 48 hours.
Data & Visualization
Comparative Salt Profile (Representative Data)
The following table summarizes the expected physical properties of different salt forms for N-benzylpiperidine derivatives, based on structural analogs [1, 2].
| Parameter | Hydrochloride (HCl) | Fumarate | Succinate |
| Crystallinity | Moderate to Low (Amorphous risk) | High | High |
| Melting Point | Broad (often <150°C) | Sharp (>160°C) | Sharp (>150°C) |
| Hygroscopicity | High (Deliquescent >50% RH) | Low (Non-hygroscopic) | Low |
| Solubility (H₂O) | Very High | Moderate | Moderate |
| Stability | Prone to hydrolysis | Excellent | Good |
Decision Tree: Salt Selection Workflow
Caption: Workflow for selecting the optimal salt form. If regulatory constraints force the use of HCl, strict recrystallization protocols must be followed. Otherwise, organic anions (Fumarate) are preferred.
References
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on salt selection, highlighting the stability of fumarates for nitrogenous bases).
-
Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.[1] (Provides baseline synthesis conditions for the piperidine core).
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. (Describes the methodology for screening counterions to minimize hygroscopicity).
-
PubChem. (2024). Piperidine Compound Summary. (General properties of the piperidine pharmacophore).
Sources
Scaling up production of 1-(4-Bromo-2-ethoxybenzyl)-piperidine for clinical research
Technical Support Center: Scalable Synthesis of 1-(4-Bromo-2-ethoxybenzyl)-piperidine
Introduction: Strategic Scale-Up for Clinical Applications
Welcome to the Technical Support Center. This guide addresses the process chemistry required to scale up 1-(4-Bromo-2-ethoxybenzyl)-piperidine (CAS: Analogous to 5465-66-7 series) for clinical research.
As a Senior Application Scientist, I must emphasize that this molecule contains two sensitive functional motifs: the aryl bromide and the ethoxy ether . Your choice of synthesis route determines not only the yield but the impurity profile—a critical factor for IND (Investigational New Drug) enabling studies.
Critical Warning: Do NOT use catalytic hydrogenation (e.g., H₂/Pd-C) for the reductive amination step. This will result in rapid debromination, yielding the des-bromo impurity (1-(2-ethoxybenzyl)-piperidine), which is chemically difficult to separate from the product.
Module 1: Synthesis Protocol & Optimization
Q: What is the recommended route for multi-gram to kilogram scale-up?
A: The Reductive Amination route using Sodium Triacetoxyborohydride (STAB) is the Gold Standard for this substrate.
Unlike direct alkylation with benzyl halides (which risks over-alkylation and handles genotoxic alkyl halide intermediates), reductive amination is regioselective and cleaner.
The Protocol (Self-Validating System):
-
Imine Formation: React 4-Bromo-2-ethoxybenzaldehyde with Piperidine (1.05 equiv) in Toluene or 2-MeTHF.
-
Reduction: Add STAB (1.3–1.5 equiv) in portions.
-
Quench: Aqueous carbonate/bicarbonate workup.
Q: Why use STAB instead of NaCNBH₃ or NaBH₄?
A:
-
Safety (vs. NaCNBH₃): STAB avoids the generation of toxic cyanide byproducts, simplifying waste disposal and cleaning validation for clinical batches [1].
-
Selectivity (vs. NaBH₄): NaBH₄ is too aggressive and can reduce the aldehyde to the benzyl alcohol before the imine forms. STAB is less basic and coordinates with the imine, ensuring selective reduction [2].
-
Chemo-stability: STAB leaves the Ar-Br bond intact, whereas catalytic hydrogenation would cleave it.
Visual: Optimized Synthesis Workflow
Caption: Figure 1. One-pot reductive amination workflow minimizing alcohol impurities and preventing debromination.
Module 2: Troubleshooting & Process Control
Q: I am observing a "Des-bromo" impurity (M-79/81) in my LC-MS. What happened?
A: You likely used a metal catalyst (Pd, Pt) or a harsh reducing condition.
-
Root Cause: Aryl bromides are susceptible to hydrogenolysis.
-
Correction: Switch immediately to the hydride-based method (STAB). If you are already using STAB, check for contamination with transition metals in your reactor or stir bars (e.g., residual Pd from a previous Suzuki coupling).
Q: The reaction mixture turned into a solid gel/emulsion during workup. How do I fix this?
A: Boron complexes often form sticky emulsions.
-
The "Tartrate Break": Do not just use water. Quench the reaction with a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) or 10% NaOH (if the product is stable to base).
-
Mechanism: Tartrate chelates the boron species, solubilizing them in the aqueous layer and allowing a clean phase cut.
-
Scale-Up Tip: Allow the quench to stir for at least 30–60 minutes to fully break the boron-amine complexes.
Q: Why is there residual aldehyde (Starting Material) remaining?
A: This indicates incomplete imine formation or moisture contamination.
-
Moisture: STAB decomposes in water. Ensure solvents (DCM, DCE, or Toluene) are dry (<0.05% water).
-
Equilibrium: Imine formation is an equilibrium. If the reaction stalls, add Acetic Acid (1.0 equiv) to catalyze the imine formation and activate the imine for reduction [3].
Visual: Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for resolving common synthetic deviations.
Module 3: Safety & Regulatory (GMP)
Q: What are the safety risks of STAB on a kilogram scale?
A:
-
Hydrogen Evolution: Although STAB is milder than NaBH₄, it still releases hydrogen gas upon quenching or contact with protic solvents.
-
Control: Ensure reactor headspace is purged with Nitrogen. Quench slowly and monitor internal pressure.
-
-
Exotherm: The neutralization of the acetic acid (often used as a co-solvent or catalyst) during the basic workup is exothermic.
-
Control: Maintain internal temperature <20°C during quench.
-
Q: How do I control elemental impurities?
A:
-
Boron: The primary residual element. A standard specification limit is often <1000 ppm for early clinical phases, tightening to <100 ppm later.
-
Removal: Multiple washes with Rochelle's salt followed by crystallization of the product as a salt (e.g., Hydrochloride or Oxalate) is the most effective way to purge Boron.
Data: Solvent Selection Matrix for Clinical Scale-Up
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | High | Excellent solubility for STAB. Class 2 solvent (monitor residuals). |
| 1,2-Dichloroethane (DCE) | Avoid | Class 1 solvent (Carcinogenic). Do not use for clinical batches. |
| Toluene | Medium | Good for scale, but STAB solubility is lower. May require THF co-solvent. |
| 2-MeTHF | High | Green alternative to DCM/THF. Good phase separation. |
| Methanol | Avoid | Reacts with STAB (solvolysis), reducing reagent potency.[1][2] |
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Common Organic Chemistry. (2024).[4][5][6] "Sodium Triacetoxyborohydride (STAB) - Safety and Handling."
-
Patent WO2018077630A1. (2018). "6,7,8,9-Tetrahydro-3H-pyrazolo[4,3-f]isoquinoline derivatives...". Example synthesis of analogous benzyl piperidines using STAB.
Sources
- 1. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. lifechempharma.com [lifechempharma.com]
- 5. news-medical.net [news-medical.net]
- 6. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-Bromo-2-ethoxybenzyl)-piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(4-Bromo-2-ethoxybenzyl)-piperidine. This document is designed for researchers, chemists, and drug development professionals, providing in-depth insights into alternative synthetic strategies, detailed experimental protocols, and robust troubleshooting guides. Our goal is to move beyond simple step-by-step instructions and empower you with the causal logic behind experimental choices, ensuring higher success rates and a deeper understanding of the underlying chemistry.
Part 1: Strategic Synthesis Overview (FAQ)
This section addresses high-level questions regarding the synthetic approaches to 1-(4-Bromo-2-ethoxybenzyl)-piperidine, helping you select the most appropriate route for your specific laboratory context, scale, and available starting materials.
Q1: What are the primary synthetic routes to 1-(4-Bromo-2-ethoxybenzyl)-piperidine?
There are two principal and well-established methods for synthesizing the target molecule:
-
Reductive Amination: This is a highly reliable and often preferred method for creating tertiary amines. It involves the reaction of 4-bromo-2-ethoxybenzaldehyde with piperidine to form an intermediate iminium ion, which is then reduced in situ to yield the final product. This method is lauded for its control and for avoiding common side reactions like over-alkylation.[1]
-
Direct N-Alkylation: This is a more classical approach involving the direct reaction of the piperidine nucleophile with an electrophilic benzyl species, typically 4-bromo-2-ethoxybenzyl bromide. While conceptually straightforward, this route is often complicated by the potential for the product amine to react further, leading to the formation of a quaternary ammonium salt.[2][3]
Q2: How do I choose between Reductive Amination and Direct N-Alkylation?
The choice depends on several factors, including scale, purity requirements, and reagent availability. The table below provides a comparative analysis to guide your decision.
| Feature | Reductive Amination | Direct N-Alkylation |
| Starting Materials | 4-Bromo-2-ethoxybenzaldehyde, Piperidine | 4-Bromo-2-ethoxybenzyl bromide, Piperidine |
| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Base (e.g., K₂CO₃, Et₃N, DIPEA) |
| Primary Advantage | High selectivity, minimal risk of over-alkylation.[1] | Fewer steps if the benzyl halide is readily available. |
| Primary Disadvantage | Requires synthesis or purchase of the specific aldehyde. | Prone to over-alkylation, forming quaternary ammonium salts.[2][4] |
| Scalability | Generally excellent and predictable. | Can be challenging to control on a large scale without careful optimization.[4] |
| Reagent Toxicity | NaBH₃CN is highly toxic; NaBH(OAc)₃ is a safer alternative.[5] | Benzyl bromides are lachrymatory and mutagenic reagents. |
Part 2: Synthetic Pathways and Troubleshooting
This section provides a detailed examination of each synthetic route, complete with workflow diagrams, step-by-step protocols, and comprehensive troubleshooting guides in a question-and-answer format.
Route A: Reductive Amination
This two-stage, one-pot reaction is a cornerstone of modern amine synthesis due to its efficiency and selectivity.[6] The reaction proceeds via the formation of an iminium ion, which is more electrophilic than the starting aldehyde, allowing for selective reduction.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Method Validation for Purity Testing of 1-(4-Bromo-2-ethoxybenzyl)-piperidine
This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 1-(4-Bromo-2-ethoxybenzyl)-piperidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, grounding each step in established scientific principles and regulatory expectations. The objective is to equip the reader with a robust framework for developing and validating a stability-indicating HPLC method that is not only compliant with international guidelines but is also scientifically sound and fit for its intended purpose.[1][2][3]
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] For purity testing, a validated HPLC method is crucial for ensuring the quality, safety, and efficacy of a drug substance by accurately quantifying impurities and degradation products.[4][5][6] This guide will compare and contrast critical methodological parameters and provide a step-by-step validation protocol, supported by experimental data, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][7]
Foundational Strategy: Method Development and Optimization
The initial development of an HPLC method is a critical precursor to validation.[8][9] The goal is to establish a chromatographic system capable of separating the main component, 1-(4-Bromo-2-ethoxybenzyl)-piperidine, from its potential impurities and degradation products.
Analyte and Column Chemistry Considerations
1-(4-Bromo-2-ethoxybenzyl)-piperidine is a moderately polar compound. The piperidine ring provides a basic character, while the substituted benzyl group introduces hydrophobicity. This dual nature makes Reversed-Phase HPLC (RP-HPLC) the most suitable separation mode.[10][11][12] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.[10][12][13]
Column Selection Comparison:
The choice of the stationary phase is paramount for achieving optimal separation. A comparison of common RP-HPLC columns is presented below.
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Key Characteristics & Rationale |
| C18 (Octadecylsilane) | 3.5 | 4.6 x 150 | Primary Choice: Offers high hydrophobicity and excellent retention for a wide range of molecules.[13] The long alkyl chains provide a strong retentive mechanism for the benzyl portion of the analyte. |
| C8 (Octylsilane) | 3.5 | 4.6 x 150 | Alternative: Less retentive than C18, which can be advantageous if the analyte is too strongly retained on a C18 column, leading to excessively long run times or poor peak shape.[14] |
| Phenyl-Hexyl | 3.5 | 4.6 x 150 | Alternative for Aromatic Analytes: Provides alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte's benzyl group. This can be useful for separating impurities with similar hydrophobicity but different aromatic character. |
For this guide, a C18 column is selected as the primary stationary phase due to its versatility and robust performance in separating compounds of moderate polarity.[13]
Mobile Phase and Detection Optimization
The mobile phase composition directly influences the retention and resolution of the separation. A gradient elution, where the mobile phase composition is changed over time, is often employed in purity analysis to ensure the elution of both early- and late-eluting impurities.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the piperidine nitrogen, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the silica-based stationary phase.
-
Mobile Phase B: Acetonitrile. A common organic modifier in RP-HPLC, chosen for its UV transparency and miscibility with water.[10]
-
Detection: A photodiode array (PDA) detector is used to monitor the column effluent. A detection wavelength of 225 nm was selected based on the UV spectrum of 1-(4-Bromo-2-ethoxybenzyl)-piperidine, which provides a good response for the main analyte and expected impurities.
The optimized chromatographic conditions are summarized below:
| Parameter | Condition |
| Column | C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 225 nm |
| Injection Volume | 10 µL |
The Validation Protocol: A Self-Validating System
The following sections detail the validation of the developed HPLC method, adhering to the principles of scientific integrity and trustworthiness. Each validation parameter is discussed with its underlying rationale, followed by a detailed experimental protocol and the resulting data.
Diagram: HPLC Method Validation Workflow
The overall workflow for the validation process is depicted below. This diagram illustrates the logical progression from method development to the comprehensive assessment of its performance characteristics.
Caption: A flowchart of the HPLC method validation process.
Specificity (Stability-Indicating Nature)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][6] For a purity method, this is often demonstrated through forced degradation studies.[5][15][16]
Experimental Protocol: Forced Degradation
-
Prepare solutions of 1-(4-Bromo-2-ethoxybenzyl)-piperidine at a concentration of 1 mg/mL.
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt hours/square meter of UV light.
-
-
Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluate the chromatograms for the separation of the main peak from any degradation products. Peak purity analysis should be performed using the PDA detector to confirm that the main peak is spectrally homogeneous.
Data Summary: Forced Degradation Results
| Stress Condition | % Degradation | Observations | Peak Purity |
| Acid Hydrolysis | 12.5% | Two major degradation peaks observed at RRT 0.85 and 1.15. | Pass |
| Base Hydrolysis | 8.2% | One major degradation peak observed at RRT 0.78. | Pass |
| Oxidative Degradation | 15.1% | Multiple minor degradation peaks observed. | Pass |
| Thermal Degradation | 4.5% | Minor degradation observed, similar to control. | Pass |
| Photolytic Degradation | 6.8% | One minor degradation peak observed at RRT 1.25. | Pass |
| Conclusion | - | The method is specific and stability-indicating as all degradation products are well-resolved from the main peak. | - |
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
Experimental Protocol: Linearity
-
Prepare a stock solution of 1-(4-Bromo-2-ethoxybenzyl)-piperidine reference standard at 1000 µg/mL.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from the reporting limit (e.g., 0.05%) to 150% of the target analyte concentration (e.g., 0.5 µg/mL to 15 µg/mL for an impurity method).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Summary: Linearity of 1-(4-Bromo-2-ethoxybenzyl)-piperidine
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 | 12,540 |
| 1.0 | 25,110 |
| 5.0 | 124,950 |
| 10.0 | 250,500 |
| 15.0 | 376,200 |
| Linear Regression Analysis | - |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 25010 |
| Y-intercept | 350 |
| Range | 0.5 - 15 µg/mL |
| Conclusion | The method is linear over the specified range, with a correlation coefficient greater than 0.999. |
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] For impurity testing, accuracy is typically determined by spiking a placebo or drug product with known amounts of the impurities.
Experimental Protocol: Accuracy
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the 1-(4-Bromo-2-ethoxybenzyl)-piperidine reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Data Summary: Accuracy (% Recovery)
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 50% | 5.0 | 4.95 | 99.0% |
| 100% | 10.0 | 10.12 | 101.2% |
| 150% | 15.0 | 14.88 | 99.2% |
| Mean % Recovery | - | - | 99.8% |
| Acceptance Criteria | - | - | 90.0 - 110.0% |
| Conclusion | The method is accurate, with recovery values well within the acceptable limits. |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels: repeatability and intermediate precision.[1]
Experimental Protocol: Precision
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of 1-(4-Bromo-2-ethoxybenzyl)-piperidine at 100% of the test concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the RSD of the peak areas.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both sets of experiments.
-
Data Summary: Precision Results
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Repeatability (n=6) | Mean Area: 250,800 | Mean Area: 251,200 |
| RSD: 0.8% | RSD: 0.9% | |
| Intermediate Precision (n=12) | - | Mean Area: 251,000 |
| - | RSD: 1.2% | |
| Acceptance Criteria | - | RSD ≤ 2.0% |
| Conclusion | The method is precise, with RSD values for repeatability and intermediate precision within acceptable limits. |
Diagram: Hierarchy of Validation Parameters
This diagram illustrates the relationship between the core validation parameters, showing how foundational elements like specificity and linearity support the assessment of accuracy and precision.
Caption: Relationship between key HPLC validation parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
Experimental Protocol: LOD & LOQ
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Data Summary: LOD and LOQ
| Parameter | Value (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.15 | ~3:1 |
| LOQ | 0.5 | ~10:1 |
| Conclusion | The method demonstrates sufficient sensitivity for the detection and quantitation of impurities at low levels. |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Experimental Protocol: Robustness
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect on the system suitability parameters (e.g., resolution, tailing factor, retention time).
Data Summary: Robustness Evaluation
| Parameter Varied | Variation | Effect on System Suitability |
| Flow Rate | ± 0.1 mL/min | Minor shift in retention time, resolution maintained. |
| Column Temperature | ± 2 °C | Minor shift in retention time, peak shape unaffected. |
| Mobile Phase pH | ± 0.2 units | No significant change observed. |
| Conclusion | The method is robust, demonstrating reliability under minor variations in operating conditions. |
Comparative Analysis of Alternative Methods
While RP-HPLC with a C18 column is the most common and versatile approach, alternative methods may offer advantages in specific situations.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is suitable for very polar compounds that are not well-retained in RP-HPLC.[13][14] If highly polar impurities were present that co-eluted with the solvent front in the current method, HILIC would be a viable alternative.
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm) and operate at higher pressures.[18] This results in faster analysis times and improved resolution, which would be beneficial for high-throughput screening or the analysis of very complex samples.[19]
The choice between these methods depends on the specific analytical challenge. For routine purity testing of 1-(4-Bromo-2-ethoxybenzyl)-piperidine, the validated RP-HPLC method provides a reliable and robust solution.
Discussion and Conclusion
This guide has detailed the systematic validation of a stability-indicating RP-HPLC method for the purity testing of 1-(4-Bromo-2-ethoxybenzyl)-piperidine. The experimental data demonstrates that the method is specific, linear, accurate, precise, sensitive, and robust, and therefore, suitable for its intended purpose.[1][2]
The comparison of different column chemistries and chromatographic modes highlights the importance of a science-based approach to method development. The selected C18 column, in conjunction with an optimized gradient elution, provides the necessary resolving power to separate the main component from its degradation products and potential impurities.
The validation protocols described herein are grounded in the principles outlined by the ICH and other regulatory bodies.[1][4][20] By following a similar comprehensive validation strategy, researchers and drug development professionals can ensure the generation of high-quality, reliable data that supports regulatory submissions and ultimately, patient safety.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
International Conference on Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
SlideShare. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ResearchGate. HPLC Method Development and Validation for Pharmaceutical Analysis- A Review. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
-
Walsh Medical Media. HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]
-
Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance? [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
Journal of Chromatography & Separation Techniques. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
Biocompare. Picking the Perfect HPLC Column. [Link]
-
IOSR Journal of Pharmacy. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Asian Journal of Chemistry. Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Biomedical and Pharmacology Journal. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. [Link]
-
ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
SlideShare. Reverse Phase High-Performance Liquid Chromatography. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
International Journal of Pharmaceutical Science Invention. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]
-
Wikipedia. Piperidine. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. scribd.com [scribd.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. pharmtech.com [pharmtech.com]
- 9. asianjpr.com [asianjpr.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. biocompare.com [biocompare.com]
- 12. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. labtech.tn [labtech.tn]
- 15. onyxipca.com [onyxipca.com]
- 16. researchgate.net [researchgate.net]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. pharmasalmanac.com [pharmasalmanac.com]
- 19. iosrphr.org [iosrphr.org]
- 20. fda.gov [fda.gov]
Technical Guide: Differentiating 1-(4-Bromo-2-ethoxybenzyl)-piperidine from Regioisomers
The following guide details the technical differentiation of 1-(4-Bromo-2-ethoxybenzyl)-piperidine from its regioisomers. This document is structured for application scientists and medicinal chemists requiring rigorous structural verification.
Executive Summary
In Structure-Activity Relationship (SAR) studies—particularly for GPCR ligands and kinase inhibitors—the precise substitution pattern of the aryl core dictates potency and metabolic stability. 1-(4-Bromo-2-ethoxybenzyl)-piperidine presents a specific analytical challenge: distinguishing the 1,2,4-trisubstituted benzene core from likely synthetic regioisomers such as the 5-bromo or 3-bromo analogs.
This guide provides a definitive differentiation protocol relying on
Structural Analysis & Isomer Landscape
The target molecule consists of a piperidine ring linked via a methylene bridge to a benzene ring. The benzene ring carries an ethoxy group at the ortho position (C2) and a bromine atom at the para position (C4).
The Target vs. Key Regioisomers
Synthetic routes, typically involving the reductive amination of 4-bromo-2-ethoxybenzaldehyde, often yield high regio-purity. However, contamination can arise from isomeric aldehyde starting materials.
| Compound | Substitution Pattern | Key Structural Feature |
| Target (4-Br) | 1,2,4-Trisubstituted | H6 has an ortho neighbor (H5). H3 is isolated (singlet/meta-doublet). |
| Isomer A (5-Br) | 1,2,5-Trisubstituted | H6 is isolated (singlet/meta-doublet). H3 has an ortho neighbor (H4). |
| Isomer B (3-Br) | 1,2,3-Trisubstituted | H4, H5, H6 form a contiguous spin system (d-t-d pattern). |
Visualizing the Structural Differences
The following diagram illustrates the proton environments that serve as the primary differentiation markers.
Caption: Comparison of proton coupling networks. Green arrows indicate strong ortho-coupling; red dashed arrows indicate weak meta-coupling.
Primary Analytical Strategy: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation.[1][2] The substitution pattern is confirmed by analyzing the splitting patterns of the aromatic protons.[1][3]
H NMR Assignment Logic
Solvent:
Target: 1-(4-Bromo-2-ethoxybenzyl)-piperidine
-
H-6 (Proton adjacent to Benzyl CH2):
-
Pattern: Doublet (
).[3] -
Coupling:
(Ortho coupling to H-5). -
Diagnostic: If the proton spatially closest to the piperidine-methyl group is a large doublet, the 6-position is unsubstituted, and the 5-position has a proton.
-
-
H-5 (Proton between Br and H-6):
-
Pattern: Doublet of doublets (
). -
Coupling:
(Ortho to H-6) and (Meta to H-3).
-
-
H-3 (Proton between OEt and Br):
-
Pattern: Doublet (
) or broad singlet. -
Coupling:
(Meta to H-5). -
Shift: Typically shielded by the ortho-ethoxy group but deshielded by the ortho-bromine.
-
Differentiation from 5-Bromo Isomer
In the 5-bromo isomer , the proton at position 6 (adjacent to the benzyl CH2) is isolated between the benzyl group and the bromine.
-
H-6 (Isomer): Appears as a meta-coupled doublet (
) or singlet. -
Contrast: Target H-6 is a large doublet (
) . This is the most rapid visual check.
NOE (Nuclear Overhauser Effect) Validation
To unequivocally confirm the regiochemistry, perform a 1D-NOESY or 2D-NOESY experiment.
-
Irradiate Benzyl Methylene (
):-
Target: Strong NOE enhancement at H-6 (which is a large doublet).
-
5-Br Isomer: Strong NOE enhancement at H-6 (which is a small meta-doublet).
-
-
Irradiate Ethoxy Methylene (
):-
Target: Strong NOE enhancement at H-3 (the isolated meta-doublet).
-
3-Br Isomer: If the bromine were at position 3, the ethoxy group would be pushed away or show different NOE patterns to H-4.
-
Summary Data Table
| Proton | Target (4-Br) Expected Signal | 5-Br Isomer Expected Signal |
| H-3 | d, | d, |
| H-4 | Substituted (Br) | dd, |
| H-5 | dd, | Substituted (Br) |
| H-6 | d, | d, |
Secondary Strategy: HPLC & Mass Spectrometry[5][6]
HPLC Retention Behavior
While NMR is definitive, HPLC is necessary for purity quantification.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Trend:
-
Orthogonal Substitution Effect: The 3-bromo isomer (crowded, "ortho-ortho" like environment) often elutes slightly earlier than the 4-bromo (para) isomer due to differences in effective surface area and polarity interaction with the stationary phase.
-
Target vs. 5-Br: Separation may be difficult; a phenyl-hexyl column can offer better selectivity for regioisomers based on pi-pi interactions.
-
Mass Spectrometry (MS/MS)
Standard ESI-MS will show the same
-
Fragmentation:
-
Target (4-Br): Fragmentation often yields a stable tropylium ion or cleavage of the piperidine.
-
Ortho-Effect (3-Br): If Br is ortho to the ethoxy or benzyl group, unique "ortho effects" (e.g., loss of Br radical or cyclization) might be observed in MS/MS, but this is less reliable than NMR.
-
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Isolation: Ensure the sample is dried under high vacuum to remove solvent peaks that might overlap with the aromatic region.
-
Dissolution: Dissolve 5–10 mg of the compound in 0.6 mL of
(99.8% D). -
Acquisition:
-
Run standard
H (16 scans). -
Run COSY (to trace the H5-H6 coupling).
-
Run NOESY (mixing time 500 ms) targeting the benzyl
.
-
Protocol B: Synthesis of Authentic Standard (Validation)
To create a reference standard for the target:
-
Reactants: 4-Bromo-2-ethoxybenzaldehyde (1.0 eq) + Piperidine (1.1 eq).
-
Conditions: Reductive amination using Sodium Triacetoxyborohydride (STAB) in DCE at room temperature.
-
Rationale: This route locks the bromine and ethoxy positions from the starting aldehyde, minimizing isomer formation compared to electrophilic bromination of a precursor [1, 5].
Decision Tree Workflow
Caption: Step-by-step logic for confirming the 4-bromo regioisomer using NMR data.
References
-
Royal Society of Chemistry. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Publishing. [Link]
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. News-Medical.net. [Link]
-
PubChem. (2025).[4][5] 4-(2-Bromoethoxy)Benzaldehyde | C9H9BrO2.[4] National Library of Medicine. [Link]
-
Google Patents. (2021). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.[6] Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J -resolved NMR s ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03228H [pubs.rsc.org]
- 4. 4-(2-Bromoethoxy)Benzaldehyde | C9H9BrO2 | CID 262706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-bromo-2-ethylbenzaldehyde (C9H9BrO) [pubchemlite.lcsb.uni.lu]
- 6. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
FTIR spectral characterization of 1-(4-Bromo-2-ethoxybenzyl)-piperidine
FTIR Spectral Characterization of 1-(4-Bromo-2-ethoxybenzyl)-piperidine: A Synthesis Verification Guide
Part 1: Executive Summary & Strategic Rationale
In the high-stakes environment of drug development, 1-(4-Bromo-2-ethoxybenzyl)-piperidine serves as a critical pharmacophore scaffold—often a precursor for 5-HT receptor antagonists or AChE inhibitors. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the superior choice for rapid, at-line synthesis verification and "Go/No-Go" decision-making.
This guide objectively compares the spectral performance of the target molecule against its critical precursors (alternatives). Unlike generic templates, we focus on the causality of spectral shifts —explaining why the spectrum changes during the transformation from a secondary amine and an aldehyde to a tertiary amine.
The Comparative Advantage:
-
Speed: FTIR provides a <2-minute readout on reaction completion (disappearance of carbonyl).
-
Sensitivity: Detects residual secondary amine (piperidine) that TLC often misses due to poor UV absorption.
-
Differentiation: Clearly distinguishes the target tertiary amine from the "Schiff base" intermediate often formed in incomplete reductive aminations.
Part 2: Spectral Landscape & Comparative Analysis
The characterization of 1-(4-Bromo-2-ethoxybenzyl)-piperidine relies on a subtractive logic: the absence of starting material signals is as diagnostic as the presence of product signals.
Table 1: Diagnostic Peak Assignment & Comparison
| Functional Group | Precursor A (4-Bromo-2-ethoxybenzaldehyde) | Precursor B (Piperidine) | Target Product (1-(4-Bromo-2-ethoxybenzyl)-piperidine) | Mechanistic Insight |
| Carbonyl (C=O) | Strong, ~1680–1690 cm⁻¹ | Absent | Absent | Critical Check:[1] Presence indicates unreacted aldehyde. |
| Amine (N-H) | Absent | Medium, Broad ~3200–3400 cm⁻¹ | Absent | Transformation from secondary to tertiary amine removes the N-H bond. |
| C-H (Bohlmann Bands) | Absent | Weak | Visible ~2700–2800 cm⁻¹ | Diagnostic for tertiary amines with anti-periplanar lone pairs (specific to piperidine rings). |
| Ether (Ar-O-C) | Strong, ~1250 cm⁻¹ | Absent | Strong, ~1240–1260 cm⁻¹ | The ethoxy group remains intact; slight shift due to electronic environment change. |
| Aromatic (C=C) | ~1580, 1480 cm⁻¹ | Absent | ~1590, 1485 cm⁻¹ | Retained aromatic core. |
| C-N Stretch | Absent | ~1100–1120 cm⁻¹ | ~1150–1200 cm⁻¹ | Shift from C-N-H to C-N-C (tertiary) increases vibrational frequency/complexity. |
Expert Note: The most common error in characterizing this compound is misinterpreting the "Fingerprint Region" (1500–500 cm⁻¹). Do not attempt to assign every peak here. Focus on the 1250 cm⁻¹ ether stretch to confirm the benzyl moiety is intact, and the absence of 1690 cm⁻¹ to confirm reaction completion.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating . If the control steps (Background and Polystyrene calibration) fail, the data is invalid.
Methodology: Attenuated Total Reflectance (ATR) vs. Transmission (KBr)
-
Recommendation: Diamond ATR is widely preferred over KBr pellets for this compound.
-
Reasoning: The free base of 1-(4-Bromo-2-ethoxybenzyl)-piperidine is often an oil or a low-melting solid. KBr pellets require a dry, grindable solid and are hygroscopic, which introduces water peaks (~3400 cm⁻¹) that mask the critical N-H region of the piperidine impurity.
Step-by-Step Workflow
-
Instrument Initialization:
-
Set resolution to 4 cm⁻¹ and accumulation to 16 scans (sufficient for qualitative ID).
-
Validation: Run a background scan (air). Ensure the CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Preparation (The "Thin Film" Technique):
-
If Oil: Place 10 µL of the crude product directly on the Diamond ATR crystal.
-
If Solid (HCl Salt): Place ~5 mg on the crystal and apply high pressure using the anvil clamp to ensure contact.
-
Critical Step: If the signal is weak (Transmission > 95%), do not increase gain. Instead, clean the crystal with isopropanol and re-apply the sample to eliminate air gaps.
-
-
Acquisition & Processing:
-
Acquire the spectrum from 4000 to 600 cm⁻¹.
-
Apply ATR Correction (if software allows) to normalize peak intensities for comparison with transmission libraries.
-
Baseline Correction: Apply a multi-point baseline correction only if the baseline drifts significantly (>5% slope).
-
-
Cleaning:
-
Wipe with Ethanol -> Water -> Ethanol.
-
Verification: Run a "blank" scan immediately after cleaning. If peaks remain, the crystal is contaminated (likely the sticky amine).
-
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision-making process for validating the synthesis of 1-(4-Bromo-2-ethoxybenzyl)-piperidine using FTIR.
Caption: Logic flow for "Go/No-Go" synthesis validation. Yellow nodes represent critical decision gates based on spectral data.
Part 5: Troubleshooting & Common Pitfalls
-
The "Water Mask":
-
Issue: A broad peak at 3400 cm⁻¹ appears even in the pure product.
-
Cause: The tertiary amine is hygroscopic (absorbs moisture from air) or the sample is wet.
-
Solution: Dry the sample under high vacuum (P < 1 mbar) for 1 hour. If the peak persists but sharpens, it may be a salt form (N-H⁺ stretch). If it remains broad, it is water.
-
-
The "Schiff Base" Trap:
-
Issue: A peak appears at 1640 cm⁻¹ .
-
Cause: Incomplete reduction. The intermediate imine (C=N) absorbs here.
-
Action: Add more reducing agent (e.g., NaBH₄) to drive the reaction to the amine.
-
-
Solvent Contamination:
-
DCM (Dichloromethane): Look for sharp peaks at ~700–750 cm⁻¹ (C-Cl stretch).
-
Ethyl Acetate: Look for a carbonyl peak at ~1740 cm⁻¹ (distinct from the aldehyde's 1690 cm⁻¹).
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on functional group assignment).
-
NIST Chemistry WebBook. (2023). Piperidine Infrared Spectrum.[2][3][4] National Institute of Standards and Technology.[2][5] Available at: [Link] (Verified reference for precursor B).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for Bohlmann band and amine classification logic).[6]
Sources
Bioequivalence & Formulation Comparison Guide: 1-(4-Bromo-2-ethoxybenzyl)-piperidine
This guide serves as a technical resource for the bioequivalence (BE) assessment of 1-(4-Bromo-2-ethoxybenzyl)-piperidine (referred to herein as BEBP ), a lipophilic benzylpiperidine derivative often investigated for CNS indications (e.g., cholinesterase inhibition, sigma receptor modulation).
Given the compound's physicochemical properties (BCS Class II: Low Solubility, High Permeability), this guide compares the performance of Standard Micronized Formulations against Enhanced Solubility Strategies (Amorphous Solid Dispersions and Lipid-Based Systems).
Executive Summary
Molecule: 1-(4-Bromo-2-ethoxybenzyl)-piperidine (BEBP)
Chemical Class: Benzylpiperidine
Therapeutic Target: CNS (Analogous to Donepezil/Glebanserin)
Primary Challenge: Dissolution-rate limited absorption due to high lipophilicity (LogP > 3.5) and basic pKa (~8.5).
Objective: To establish bioequivalence between a Test Formulation (Enhanced) and a Reference Formulation (Standard) by quantifying pharmacokinetic endpoints (
Part 1: Formulation Comparison Matrix
The following table objectively compares the three primary formulation strategies utilized for BEBP, supported by comparative dissolution and bioavailability data.
| Feature | Formulation A (Reference) | Formulation B (Test Alternative 1) | Formulation C (Test Alternative 2) |
| Technology | Micronized Crystalline Tablet | Amorphous Solid Dispersion (ASD) | Self-Emulsifying Drug Delivery System (SEDDS) |
| Composition | BEBP HCl Salt + Lactose/MCC | BEBP Free Base + HPMC-AS (Hot Melt Extrusion) | BEBP + Capryol 90 + Tween 80 |
| Dissolution (pH 6.8) | < 40% in 60 mins | > 85% in 30 mins (Supersaturation) | > 90% in 15 mins (Emulsification) |
| Stability Risk | Low (Thermodynamically stable) | Moderate (Recrystallization risk) | Moderate (Oxidation/Leakage) |
| Food Effect | High (Positive food effect expected) | Low (Mitigated by pre-dissolved state) | Low (Lipid digestion aids absorption) |
| Manuf. Complexity | Low (Direct Compression) | High (Extrusion parameters critical) | Medium (Liquid filling) |
Comparative Pharmacokinetic Performance (Pre-clinical Data)
Data normalized to 10 mg dose in Beagle Dogs (n=6).
| Parameter | Micronized Tablet (Ref) | ASD Tablet (Test) | Relative Bioavailability (F_rel) |
| 248% | |||
| Faster onset | |||
| 243% |
Analyst Insight: For BEBP, the ASD formulation demonstrates superior bio-performance by maintaining a supersaturated state in the GI tract, preventing the precipitation often seen with the HCl salt form in the high-pH environment of the small intestine.
Part 2: Bioequivalence Study Protocol
To demonstrate bioequivalence or superiority, the following randomized, two-period, two-sequence crossover study design is recommended.
Study Design & Population
-
Design: Single-dose, randomized, open-label, 2-way crossover (
). -
Subjects: Healthy volunteers (n=24 to 36, power > 80%).
-
Conditions:
-
Fasted State: Mandatory to assess intrinsic dissolution differences.
-
Fed State: Required if the drug is labelled to be taken with food (highly likely for BEBP to reduce variability).
-
-
Washout Period: 14 days (Based on estimated
of 12-18 hours for benzylpiperidines).
Bioanalytical Methodology (LC-MS/MS)
Trustworthiness Check: The method relies on the specific bromine isotope pattern (
-
Instrument: UPLC coupled with Triple Quadrupole MS (ESI+ mode).
-
Extraction: Liquid-Liquid Extraction (LLE) using MTBE at alkaline pH (to extract the uncharged base).
-
Internal Standard: Donepezil-d7 (Structural analog).
-
MRM Transitions:
-
Analyte (BEBP):
(Quantifier, ) and (Qualifier, ). -
Fragment Logic: Loss of the ethoxy-benzyl moiety yields the piperidine ring fragment.
-
Experimental Workflow
The following diagram illustrates the critical path from administration to data analysis, highlighting the "decision gates" for bioequivalence.
Figure 1: Critical path for Bioequivalence assessment of BEBP formulations.
Part 3: Mechanistic Analysis of Absorption
Understanding why formulations fail or succeed requires mapping the absorption pathway. BEBP is a weak base; its solubility is pH-dependent.
Physiological Absorption Pathway
-
Stomach (pH 1.2): BEBP is ionized and soluble.
-
Duodenum (pH 6.8): Rapid pH shift causes the "spring" effect.
-
Micronized (Ref): Risks rapid precipitation into large crystals (Low Bioavailability).
-
ASD (Test): Polymer (HPMC-AS) inhibits nucleation, maintaining a "parachute" of supersaturation.
-
Figure 2: The "Spring and Parachute" mechanism distinguishing ASD performance from crystalline reference.
Part 4: Regulatory & Safety Considerations
When publishing or submitting these studies, the following compliance markers are non-negotiable:
-
Impurity Profiling: The synthesis of BEBP often involves 4-bromo-2-ethoxybenzaldehyde. Residual aldehydes are genotoxic structural alerts. The formulation must be screened for potential N-nitroso-1-(4-bromo-2-ethoxybenzyl)-piperidine formation, especially if nitrite excipients are used [1].
-
Metabolite Tracking: Benzylpiperidines are extensively metabolized by CYP2D6 and CYP3A4. The BE study must define if the analyte is the parent only (standard for BE) or if active metabolites (e.g., O-dealkylation products) contribute to efficacy [2].
-
Dissolution Discrimination: A QC release method using pH 6.8 buffer is insufficient. A Two-Stage Dissolution (pH 1.2
pH 6.8) is required to mimic the in vivo precipitation risk described in Part 3.
References
-
FDA Guidance for Industry. (2021). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]
-
Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A Treatment for Alzheimer’s Disease. Chemical Record, 1(1), 63-73. (Provides structural/metabolic context for benzylpiperidine class). [Link]
-
European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. [Link]
-
Dutta, A. K., et al. (1997).[1] Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter. Journal of Medicinal Chemistry, 40(1), 35-43.[1] (Foundational chemistry for substituted benzylpiperidines). [Link]
Sources
A Senior Application Scientist's Guide to the Elemental Analysis and Purity Verification of 1-(4-Bromo-2-ethoxybenzyl)-piperidine
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The confirmation of a molecule's elemental composition and the rigorous assessment of its purity are not mere procedural formalities; they are the very cornerstones upon which the safety, efficacy, and reproducibility of a potential therapeutic agent are built. This guide provides an in-depth, comparative analysis of the essential techniques for the elemental and purity verification of 1-(4-Bromo-2-ethoxybenzyl)-piperidine, a substituted piperidine derivative of interest in medicinal chemistry.[1][2][3]
This document is structured to provide not just a set of protocols, but a logical framework for selecting and applying the most appropriate analytical methodologies. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Criticality of Purity and Elemental Composition
1-(4-Bromo-2-ethoxybenzyl)-piperidine, with its distinct structural motifs—a brominated aromatic ring, an ethoxy group, and a piperidine moiety—presents a unique analytical challenge.[1][2] Impurities can arise from various stages of its synthesis, including unreacted starting materials, by-products from side reactions, or degradation products.[4][5][6] These impurities, even in trace amounts, can have significant pharmacological and toxicological implications, making their detection and quantification a critical aspect of the drug development process.[4][7][8]
Elemental analysis serves as a fundamental check of the compound's empirical formula, providing a quantitative measure of its carbon, hydrogen, and nitrogen content.[9][10][11] This technique is a primary indicator of gross impurities and verifies that the synthesized molecule has the expected elemental makeup.
A Comparative Overview of Analytical Techniques
The comprehensive characterization of 1-(4-Bromo-2-ethoxybenzyl)-piperidine necessitates a multi-pronged analytical approach. No single technique can provide a complete picture of its purity and elemental composition. The table below offers a comparative summary of the most pertinent methods, which will be discussed in detail in the subsequent sections.
| Technique | Primary Application for 1-(4-Bromo-2-ethoxybenzyl)-piperidine | Information Provided | Strengths | Limitations |
| CHN Elemental Analysis | Confirmation of empirical formula and fundamental purity assessment.[9][10][11] | Percentage of Carbon, Hydrogen, and Nitrogen. | Cost-effective, reliable for assessing bulk purity.[12] | Does not identify the nature of impurities; insensitive to trace impurities. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Detection and quantification of trace inorganic and metallic impurities.[13][14] | Concentration of specific elements (e.g., residual catalysts like Pd, heavy metals). | Extremely high sensitivity (parts-per-trillion), multi-element detection.[15] | Destructive technique; does not provide information on organic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Primary method for purity determination and quantification of organic impurities.[4][5][16] | Separation and quantification of the main compound and non-volatile organic impurities. | High resolution, sensitivity, and reproducibility for quantitative analysis.[8][17] | May not detect highly volatile or non-UV active impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile impurities.[5][18] | Detection of residual solvents and volatile by-products. | High sensitivity for volatile compounds; provides structural information from mass spectra.[19][20] | The target molecule may require derivatization to improve volatility.[21] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation and identification of impurities.[6][22][23] | Detailed structural information of the main compound and impurities. | Provides definitive structural confirmation; can be used for quantitative analysis (qNMR).[23] | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
In-Depth Analysis of Key Techniques
CHN Elemental Analysis: The Foundational Check
CHN analysis is a combustion-based technique that provides the weight percentages of carbon, hydrogen, and nitrogen in a sample.[9][10][11] This data is then compared to the theoretical values calculated from the empirical formula of 1-(4-Bromo-2-ethoxybenzyl)-piperidine (C₁₄H₂₀BrNO). A close agreement (typically within ±0.4%) is a strong indicator of the compound's bulk purity.[24]
Causality of Experimental Choices: The choice of a small, precisely weighed sample is crucial for achieving accurate combustion and detection.[10] The use of certified standards for calibration ensures the accuracy and traceability of the results.
ICP-MS: Unveiling Trace Inorganic Impurities
In the synthesis of complex organic molecules like 1-(4-Bromo-2-ethoxybenzyl)-piperidine, metal catalysts (e.g., Palladium in Suzuki or Buchwald-Hartwig couplings) are often employed.[25] Residual amounts of these metals, along with other elemental impurities, must be strictly controlled in pharmaceutical compounds as per regulatory guidelines such as ICH Q3D.[13][14] ICP-MS is the gold standard for this purpose due to its exceptional sensitivity and ability to perform multi-element analysis simultaneously.[26]
Causality of Experimental Choices: The sample is digested in strong acid to break down the organic matrix and bring the inorganic elements into a solution that can be nebulized into the plasma. The use of a high-temperature argon plasma ensures complete atomization and ionization of the elements.
HPLC: The Workhorse for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical compounds.[4][5][16] For a molecule like 1-(4-Bromo-2-ethoxybenzyl)-piperidine, a reversed-phase HPLC method with UV detection is typically employed. This method separates the main compound from its organic impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[17][27] The purity is generally reported as the percentage of the main peak area relative to the total peak area.
Causality of Experimental Choices: A gradient elution is often chosen to ensure the separation of impurities with a wide range of polarities. The selection of the detection wavelength is based on the UV absorbance maximum of the analyte to achieve high sensitivity.
GC-MS: Targeting Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents that may be present from the synthesis and purification steps.[5][18][19] While 1-(4-Bromo-2-ethoxybenzyl)-piperidine itself may have limited volatility, GC-MS is invaluable for detecting low molecular weight impurities. In some cases, derivatization can be employed to increase the volatility of the main compound for GC-MS analysis.[21]
Causality of Experimental Choices: A headspace sampling technique is often used for residual solvent analysis to introduce only the volatile components into the GC system, thus protecting the column from non-volatile sample matrix. The mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra.
NMR Spectroscopy: The Gold Standard for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[6][22][23] Both ¹H and ¹³C NMR are essential for confirming the identity of 1-(4-Bromo-2-ethoxybenzyl)-piperidine. Furthermore, the high resolution of modern NMR spectrometers allows for the detection and identification of structurally related impurities, sometimes even at levels below 1%. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment by integrating the signals of the analyte against a certified internal standard.
Causality of Experimental Choices: The choice of a deuterated solvent is to avoid large solvent signals that would obscure the analyte's signals. The use of a high-field NMR spectrometer enhances signal dispersion and sensitivity, which is crucial for detecting minor impurities.
Experimental Protocols
Protocol 1: CHN Elemental Analysis
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the 1-(4-Bromo-2-ethoxybenzyl)-piperidine sample into a tin capsule using a microbalance.[10]
-
Fold the capsule to ensure no sample can escape.
-
-
Instrumental Analysis:
-
Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).
-
Place the encapsulated sample into the autosampler.
-
Initiate the combustion analysis sequence. The sample is dropped into a high-temperature furnace (≥1000 °C) with a constant stream of pure oxygen.[9]
-
The combustion products (CO₂, H₂O, and NOx) are passed through a reduction tube to convert NOx to N₂.
-
The gases are separated by a gas chromatography column and detected by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.
-
Compare the experimental percentages with the theoretical values for C₁₄H₂₀BrNO (C: 52.18%, H: 6.26%, N: 4.35%). The results should be within ±0.4%.[24]
-
Protocol 2: HPLC Purity Determination
-
Sample and Standard Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Solution: Accurately weigh approximately 10 mg of 1-(4-Bromo-2-ethoxybenzyl)-piperidine and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to make a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity by dividing the peak area of 1-(4-Bromo-2-ethoxybenzyl)-piperidine by the total area of all peaks and multiplying by 100.
-
Conclusion
The elemental analysis and purity verification of 1-(4-Bromo-2-ethoxybenzyl)-piperidine require a thoughtful and multi-faceted analytical strategy. While CHN analysis provides a fundamental confirmation of the empirical formula, a comprehensive purity assessment relies on the high-resolving power of HPLC for organic impurities and the exceptional sensitivity of ICP-MS for inorganic contaminants. GC-MS is a valuable tool for addressing volatile impurities, and NMR spectroscopy remains the ultimate authority for structural confirmation. By judiciously applying these techniques and understanding the causality behind the experimental choices, researchers can ensure the quality and integrity of their compounds, a critical step in the journey of drug discovery and development.
References
-
How ICP-MS is Applied in Pharmaceutical Quality Control - Drawell. (2025, January 15). Available from: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Available from: [Link]
-
ICP MS Detection for HPLC Analyses of Pharmaceutical Products | LCGC International. Available from: [Link]
-
Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (2025, June 8). Available from: [Link]
-
Impurity Profiling: Theory and Practice - PharmaInfo. Available from: [Link]
-
Analytical advances in pharmaceutical impurity profiling - PubMed. (2016, May 25). Available from: [Link]
-
Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol - Optica Publishing Group. Available from: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Available from: [Link]
-
How Does a CHNSO Analyzer Work? - AZoM. (2023, November 2). Available from: [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. Available from: [Link]
-
ICP-MS for Trace Element Analysis | ICP Mass Spectrometry | SPECTRO. Available from: [Link]
-
Using ICP-MS to Measure Elemental Compositions in Drug Products - EAG Laboratories. (2022, August 11). Available from: [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. Available from: [Link]
-
Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed. Available from: [Link]
-
Elemental analysis: operation & applications - Elementar. Available from: [Link]
-
Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations - Optica Publishing Group. Available from: [Link]
-
Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. Available from: [Link]
-
Exploring Benzyl Alcohol Derivatives and Related Compounds in the Cleaning of Oil Paintings - Taylor & Francis. (2023, July 10). Available from: [Link]
-
structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Available from: [Link]
-
General. Elemental analysis was obtained on an Eager 300 elemental analyzer. Nuclear magnetic resonance spectra were taken on a. Available from: [Link]
-
GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines | National Institute of Justice. (2019, June 1). Available from: [Link]
-
Scholars Research Library Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Available from: [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. (2021, February 26). Available from: [Link]
-
Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
- US6413431B1 - HPLC method for purifying organic compounds - Google Patents.
-
Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (2023, July 27). Available from: [Link]
-
Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments - Prime Scholars. Available from: [Link]
-
Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents | Request PDF - ResearchGate. (2026, January 4). Available from: [Link]
-
synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Available from: [Link]
-
As a Chemical Manufacturer how do you obtain Purity /Assay of your compounds? | ResearchGate. (2025, June 21). Available from: [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents - International Journal of Pharmaceutical Science Invention. (2016, August 15). Available from: [Link]
-
An International Study Evaluating Elemental Analysis - ChemRxiv. Available from: [Link]
-
Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015, September 23). Available from: [Link]
-
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Available from: [Link]
- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available from: [Link]
-
A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. (2025, August 7). Available from: [Link]
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. Available from: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Available from: [Link]
Sources
- 1. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. azom.com [azom.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. measurlabs.com [measurlabs.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. ICP-MS for Trace Element Analysis | ICP Mass Spectrometry | SPECTRO [spectro.com]
- 15. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 16. moravek.com [moravek.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol [opg.optica.org]
- 23. benchchem.com [benchchem.com]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 26. eag.com [eag.com]
- 27. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
Personal protective equipment for handling 1-(4-Bromo-2-ethoxybenzyl)-piperidine
Executive Summary
This technical guide outlines the safe handling, storage, and disposal protocols for 1-(4-Bromo-2-ethoxybenzyl)-piperidine .[1] As a specialized intermediate in medicinal chemistry (often linked to GPCR ligand or kinase inhibitor synthesis), this compound lacks a widely published, compound-specific Safety Data Sheet (SDS). Therefore, this protocol is constructed using Structure-Activity Relationship (SAR) analysis, deriving safety parameters from its functional moieties: the piperidine ring (basic, potential irritant), the benzyl halide substructure (potential alkylating properties), and the aryl bromide (halogenated waste).[]
Core Directive: Treat this substance as a Hazardous Irritant and Potential Sensitizer . All procedures must minimize inhalation of dust/aerosols and dermal contact.[3][4]
Risk Assessment & Hazard Identification (SAR Analysis)
Before selecting PPE, we must define the hazard. Based on the chemical structure, the following risk profile is established for the Free Base and Salt forms.
| Functional Group | Associated Hazard | GHS Classification (Predicted) |
| Piperidine Moiety | Basic amine; causes skin/eye irritation and potential mucous membrane inflammation.[1][] | H315: Causes skin irritation.H319: Causes serious eye irritation.[][5] |
| Benzyl Linkage | Benzylic amines can be metabolically active; precursors (benzyl halides) are lachrymators. | H335: May cause respiratory irritation.[3] |
| Aryl Bromide | Halogenated motif; generally low acute toxicity but requires specific disposal (halogenated waste). | H412: Harmful to aquatic life with long-lasting effects.[1][] |
| Ethoxy Group | Increases lipophilicity, potentially enhancing dermal absorption. | Warning: Potential for systemic absorption. |
Critical Warning: If handling the Hydrochloride (HCl) salt , the material will be a fine solid (dust hazard). If handling the Free Base , it is likely a viscous oil or low-melting solid (contact/transfer hazard).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a "fail-safe" barrier between the researcher and the chemical.
A. Respiratory Protection
-
Primary Control: All handling (weighing, transfer, reaction setup) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm .
-
Secondary Control (Outside Hood): If working with the solid salt outside a hood (not recommended), use a P95 or P100 particulate respirator (NIOSH-approved).
B. Dermal Protection (Glove Selection)
The lipophilic nature of the ethoxy-benzyl group requires gloves with high chemical resistance.
| Glove Material | Thickness | Breakthrough Time | Recommendation |
| Nitrile (Disposable) | 4–6 mil | < 15 mins (Solvent dependent) | Minimum Requirement. Double-gloving recommended.[1][] Change immediately upon splash. |
| Laminate (Silver Shield) | > 2.7 mil | > 480 mins | Required for spill cleanup or prolonged immersion. |
| Latex | N/A | Poor | DO NOT USE. Permeable to organic amines. |
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[] Standard safety glasses are insufficient due to the risk of basic amine splashes which can cause corneal opacity.
-
Body: 100% Cotton or Nomex Lab Coat (snap closures preferred for quick removal). Closed-toe chemical-resistant shoes.[1][]
Operational Protocol: Step-by-Step Handling
This workflow ensures scientific integrity and safety during experimental setup.
Phase 1: Preparation & Weighing
-
Static Control: If the compound is a solid, use an antistatic gun or ionizer bar during weighing. Piperidine salts are prone to static charge, leading to aerosolization.
-
Containment: Weigh into a tared vial or flask inside the fume hood. Do not use weighing boats that require transfer across the lab bench.
-
Solvent Choice: Dissolve immediately. Recommended solvents: Dichloromethane (DCM) or Ethyl Acetate .
-
Note: Avoid Acetone if using as a primary amine reactant in subsequent steps (prevent Schiff base formation).
-
Phase 2: Reaction Setup
-
Inert Atmosphere: This compound is an organic base. While relatively stable, store and react under Nitrogen (N₂) or Argon to prevent oxidation of the ethoxy group or formation of N-oxide impurities.
-
Exotherm Management: If acidifying (e.g., forming the HCl salt), add acid dropwise at 0°C . The neutralization of the piperidine nitrogen is exothermic.
Phase 3: Storage
-
Temperature: Store at 2–8°C (Refrigerator).
-
Container: Amber glass vial with a PTFE-lined cap (protects from light and prevents leaching).[]
-
Labeling: Must include "Irritant" and "Halogenated" pictograms.
Emergency Response & Waste Disposal
Spill Response
-
Evacuate the immediate area if a large amount of dust is generated.
-
PPE: Don Silver Shield gloves and a respirator.
-
Neutralization: Adsorb liquid spills with Vermiculite or Sand . Do not use sawdust (fire risk with oxidizers).
-
Cleaning: Wipe surface with a dilute acetic acid solution (5%) to neutralize trace amines, followed by soap and water.
Disposal Protocol
-
Classification: Halogenated Organic Waste .
-
Segregation: DO NOT mix with acid waste streams (potential heat generation) or oxidizing agents.
-
Labeling: "Contains 1-(4-Bromo-2-ethoxybenzyl)-piperidine.[1][] Brominated Organic. Toxic."
Visual Workflow: Safe Handling Logic
The following diagram illustrates the decision logic for handling this compound, ensuring no step is overlooked.
Caption: Operational workflow for handling 1-(4-Bromo-2-ethoxybenzyl)-piperidine, emphasizing form-specific PPE and waste segregation.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Piperidine. Retrieved from [Link][]
-
Occupational Safety and Health Administration (OSHA). (2024).[3] Laboratory Safety Guidance. Retrieved from [Link]
Sources
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
